molecular formula C6H5Cl2N3 B1387872 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 785775-01-1

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Número de catálogo: B1387872
Número CAS: 785775-01-1
Peso molecular: 190.03 g/mol
Clave InChI: WJXFGDOFMONWMI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C6H5Cl2N3 and its molecular weight is 190.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3/c7-5-3-1-9-2-4(3)10-6(8)11-5/h9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXFGDOFMONWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660009
Record name 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785775-01-1
Record name 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Introduction: The Enigmatic 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

The pyrrolo[3,4-d]pyrimidine core represents a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific isomer, 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, presents a unique substitution pattern that makes it a valuable intermediate for the synthesis of novel therapeutic agents. The dichloro substitutions at the 2 and 4 positions of the pyrimidine ring offer reactive sites for further functionalization, while the dihydro-pyrrolo moiety provides a three-dimensional structure that can be crucial for biological target engagement.

This guide provides a comprehensive framework for the structural elucidation of this potentially novel compound, designed for researchers and drug development professionals. We will navigate the process from a plausible synthetic origin to the gold standard of structural confirmation, emphasizing the integration of various analytical techniques. This document is structured to not only provide protocols but to instill a logical, self-validating approach to structural confirmation, a cornerstone of scientific integrity. The elucidation of such structures is a critical step in the development of new medicines and understanding their mechanisms of action.[1]

Part 1: Synthesis and Preliminary Assessment

A plausible synthetic route for 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine would likely involve the chlorination of the corresponding dihydroxy precursor, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione. This precursor could be synthesized from appropriate pyrrolidine derivatives.

Experimental Protocol: Synthesis
  • Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione: A potential route involves the condensation of a suitable pyrrolidine precursor, such as a pyrrolidine-3,4-dicarboxylic acid derivative, with urea.

  • Chlorination: The resulting dione is then treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphoryl chloride, often in the presence of a base such as N,N-dimethylaniline, to yield the target 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.

The progress of these reactions should be monitored by thin-layer chromatography (TLC) to ensure completion.[2]

Part 2: Spectroscopic and Spectrometric Elucidation

The cornerstone of structure elucidation lies in the synergistic application of various analytical techniques. The following sections detail the expected outcomes and the rationale behind each method for confirming the structure of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the first line of inquiry to confirm the elemental composition of the synthesized molecule. The high mass accuracy of modern spectrometers allows for the unambiguous determination of the molecular formula from the measured mass-to-charge ratio (m/z).

Expected Data: The molecular formula for 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is C₇H₇Cl₂N₃. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, and [M+4]⁺) with relative intensities of approximately 9:6:1.

Ion Calculated m/z Expected Isotopic Pattern
[M]⁺203.0041C₇H₇³⁵Cl₂N₃
[M+H]⁺204.0119C₇H₈³⁵Cl₂N₃⁺

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Compare the observed m/z of the most intense peak in the molecular ion cluster with the calculated value for the protonated molecule [M+H]⁺. The mass accuracy should be within 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be employed to map out the carbon skeleton and the placement of protons.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H-5~4.0-4.5Triplet2HMethylene protons adjacent to a nitrogen atom.
H-6~3.0-3.5Quintet2HMethylene protons coupled to both H-5 and H-7.
H-7~4.0-4.5Triplet2HMethylene protons adjacent to the pyrrole nitrogen and the pyrimidine ring.
NH (if present)Broad singlet1HExchangeable proton on the pyrrole nitrogen.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Carbon Predicted Chemical Shift (ppm) Rationale
C-2~155-160Carbon atom in the pyrimidine ring attached to chlorine and two nitrogen atoms.
C-4~150-155Carbon atom in the pyrimidine ring attached to chlorine and two nitrogen atoms.
C-4a~125-130Quaternary carbon at the fusion of the two rings.
C-5~45-50Methylene carbon adjacent to a nitrogen atom.
C-6~25-30Methylene carbon in the pyrrolidine ring.
C-7~45-50Methylene carbon adjacent to the pyrrole nitrogen and the pyrimidine ring.
C-7a~140-145Quaternary carbon at the fusion of the two rings.

2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): Will show correlations between adjacent protons, confirming the -CH₂-CH₂-CH₂- spin system in the dihydropyrrole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity between the pyrrolidine ring and the pyrimidine ring, and for assigning the quaternary carbons. For example, correlations from H-7 to C-4a and C-7a would be expected.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the proposed structure.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorptions:

Functional Group Expected Wavenumber (cm⁻¹)
C-H (aliphatic)2850-3000
C=N (pyrimidine)1600-1650
C-Cl600-800
N-H (if present)3200-3500 (broad)

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or use an ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Part 3: The Definitive Proof - Single Crystal X-ray Diffraction

Authoritative Grounding: While spectroscopic methods provide strong evidence for the structure, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. It reveals the precise spatial arrangement of atoms, bond lengths, and bond angles.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

  • Structure Validation: The final structure should be validated using standard crystallographic checks.

Part 4: Data Integration and Conclusion

The final step in the structure elucidation process is the integration of all analytical data. The molecular formula from HRMS, the connectivity from NMR, the functional groups from IR, and the 3D structure from X-ray crystallography should all be consistent with the proposed structure of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. This multi-faceted approach ensures the highest level of confidence in the assigned structure.

Visualizations

Structure of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine:

Caption: Molecular structure of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.

Workflow for Structure Elucidation:

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Confirmation synthesis Proposed Synthesis purification Purification (e.g., Chromatography) synthesis->purification hrms HRMS (Molecular Formula) purification->hrms nmr NMR (1D & 2D) (Connectivity) purification->nmr ir IR (Functional Groups) purification->ir xray X-ray Crystallography (3D Structure) purification->xray If crystals obtained conclusion Final Structure Confirmation hrms->conclusion nmr->conclusion ir->conclusion xray->conclusion

Caption: A comprehensive workflow for the structure elucidation of a novel compound.

References

  • ResearchGate. (n.d.). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. Retrieved from [Link]

  • Gangjee, A., et al. (2010). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry, 53(4), 1563-1574. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5367. Retrieved from [Link]

  • RSC Publishing. (2023). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 13(28), 19343-19361. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines. PMC. Retrieved from [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4968. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • PubMed. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Farmaco, 46(10), 1179-93. Retrieved from [Link]

  • PubMed Central. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5367. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Retrieved from [Link]

  • PubMed. (2020). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. The Journal of Organic Chemistry, 85(5), 3467-3475. Retrieved from [Link]

  • PubMed. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 56(23), 9471-9492. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,4-Dichloro-5-Methoxyphenyl)-2,6-Dimethyl-7h-Pyrrolo[2,3-D]pyrimidine-5-Carbonitrile. Retrieved from [Link]

Sources

Navigating the Chemical Landscape of Dichloro-Dihydro-Pyrrolopyrimidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and its Analogs as Potent Therapeutic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The pyrrolo[3,4-d]pyrimidine core represents a compelling structural motif in medicinal chemistry, offering a versatile bicyclic system amenable to diverse functionalization. Its inherent drug-like properties and ability to mimic endogenous purine structures have positioned it as a "privileged scaffold" in the design of targeted therapeutics. Within this class, the 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine stands out as a key intermediate, primed for synthetic elaboration to probe a wide range of biological targets. While a specific InChIKey for this exact dihydro-dichloro isomer is not readily found in public chemical databases, indicating its potential novelty or specialized nature, we can extrapolate its properties and synthetic routes from closely related and well-documented analogs. For the purpose of chemical registration and database searching, the InChIKey for the closely related saturated pyrido[3,4-d]pyrimidine analog, 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, is IPSIICUFLIHDCA-UHFFFAOYSA-N .[1] This guide will provide a comprehensive technical overview of the synthesis, properties, and potential applications of 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, drawing upon established knowledge of its structural congeners.

Physicochemical Properties and Structural Rationale

The physicochemical properties of 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine are pivotal to its utility as a synthetic building block. The presence of two chlorine atoms at the 2 and 4 positions of the pyrimidine ring significantly influences its reactivity and potential biological activity.

PropertyPredicted Value/DescriptionRationale
Molecular FormulaC₆H₅Cl₂N₃Based on core structure
Molecular Weight189.03 g/mol Sum of atomic weights
LogP~1.5 - 2.5Estimated based on similar chlorinated heterocycles
pKa~1-2 (basic), ~8-9 (acidic)Pyrimidine nitrogens are weakly basic; pyrrole NH is weakly acidic
ReactivityHighly susceptible to nucleophilic aromatic substitution (SₙAr) at C2 and C4 positions.The electron-withdrawing pyrimidine ring and chlorine leaving groups facilitate substitution.

The dichloro substitution serves a dual purpose. Firstly, it provides two reactive handles for the introduction of various functionalities through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a cornerstone of modern medicinal chemistry. Secondly, the chlorine atoms can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-protein binding.

Synthetic Strategies: A Gateway to Chemical Diversity

The synthesis of the 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core is anticipated to follow established routes for related pyrrolopyrimidine systems. A plausible and efficient synthetic pathway would likely commence from a suitably substituted pyrrole precursor.

Conceptual Synthetic Workflow

G A Substituted Pyrrole Precursor B Cyclization with a C1 synthon (e.g., urea, guanidine) A->B Step 1 C Formation of Pyrrolo[3,4-d]pyrimidine-2,4-dione B->C Step 2 D Chlorination (e.g., POCl₃, SOCl₂) C->D Step 3 E 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine D->E Step 4

Caption: Conceptual synthetic workflow for 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Pyrrolo[3,4-d]pyrimidine-2,4-dione

  • To a solution of a suitable N-protected 3,4-dicarboxamide pyrrole derivative (1 equivalent) in an appropriate high-boiling solvent (e.g., diphenyl ether), add urea (2-3 equivalents).

  • Heat the reaction mixture to 180-200 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, resulting in the precipitation of the product.

  • Filter the precipitate, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry under vacuum to yield the pyrrolo[3,4-d]pyrimidine-2,4-dione.

Step 2: Chlorination to 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • Suspend the pyrrolo[3,4-d]pyrimidine-2,4-dione (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Add a catalytic amount of a tertiary amine base (e.g., N,N-diisopropylethylamine) to facilitate the reaction.

  • Heat the mixture to reflux (approximately 110 °C) for 4-8 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).

  • Once the starting material is consumed, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water with vigorous stirring.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) to a pH of 7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.

Applications in Drug Discovery: Targeting Key Biological Pathways

The 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is a versatile starting point for the development of inhibitors for various enzyme families and signaling pathways implicated in disease.

Kinase Inhibition: A Prominent Target Class

Derivatives of the closely related pyrrolo[2,3-d]pyrimidine core have shown significant activity as inhibitors of protein kinases, such as focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2).[2] These kinases are involved in cancer cell proliferation, migration, and survival. The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has been specifically explored for the development of Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors, which is a key regulator in the DNA damage response (DDR).[3][4]

G A 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine B Nucleophilic Substitution at C4 with R₁-NH₂ A->B C 2-Chloro-4-amino-pyrrolo[3,4-d]pyrimidine derivative B->C D Further Substitution at C2 with R₂-Nu C->D E Diverse Library of Pyrrolo[3,4-d]pyrimidine Analogs D->E F Screening against Kinase Panel (e.g., ATR, FAK, Pyk2) E->F G Lead Compound Identification and Optimization F->G

Caption: Drug discovery workflow utilizing the dichlorinated pyrrolopyrimidine scaffold.

Other Potential Therapeutic Areas

The broader class of pyrrolopyrimidines has demonstrated a wide range of biological activities, suggesting that derivatives of the 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine could also be explored for:

  • Antiviral and Anticancer Agents: The pyrrolo-pyrimidine structure is a key component in various pharmaceuticals with these activities.[5]

  • Central Nervous System (CNS) Disorders: Certain analogs have shown potential in neurology.[5]

  • Anti-inflammatory and Agrochemical Applications: The scaffold has also found use in the development of anti-inflammatory agents and herbicides.[5]

Conclusion: A Scaffold with Untapped Potential

While the specific compound 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine may not be extensively cataloged, its structural features and the well-documented activities of its close relatives firmly establish it as a high-potential starting material for drug discovery and development. Its synthetic accessibility and the dual reactivity of the chloro-substituents provide a robust platform for the generation of diverse chemical libraries. Researchers and scientists in the pharmaceutical industry are encouraged to explore this scaffold further, as it holds significant promise for the development of novel and effective therapeutics targeting a range of human diseases.

References

  • National Center for Biotechnology Information. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. PubChem. Retrieved from [Link]

  • ResearchGate. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed protocol and technical insights for the selective Suzuki-Miyaura cross-coupling reaction of 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. The pyrrolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, notably in the development of kinase inhibitors. This document outlines a robust methodology for the selective C4-arylation of this key intermediate, a critical step in the synthesis of diverse compound libraries for drug discovery. The protocol herein is grounded in established principles of palladium-catalyzed cross-coupling on dihalogenated pyrimidines, offering a well-reasoned starting point for researchers. We delve into the mechanistic underpinnings of regioselectivity, provide a step-by-step experimental procedure, and offer guidance on reaction optimization and troubleshooting.

Introduction: The Significance of the Pyrrolo[3,4-d]pyrimidine Scaffold

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine nucleus is a cornerstone in the design of biologically active molecules. Its structural resemblance to purine has made it a valuable template for targeting a variety of enzymes, particularly ATP-dependent kinases. Notably, derivatives of this scaffold have been identified as potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response (DDR) pathway, making it a promising target for cancer therapy.[1] The ability to functionalize this core structure through reliable and selective synthetic methods is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics.

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[2][3] Its broad functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in modern drug discovery.[2][3] For dihalogenated heterocycles like 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, achieving regioselective coupling is a key challenge. The inherent electronic differences between the C2 and C4 positions on the pyrimidine ring, however, can be exploited to favor substitution at a single position.

Mechanistic Insights and Regioselectivity

The regioselectivity of the Suzuki coupling on 2,4-dichloropyrimidines is primarily governed by the electronic properties of the carbon-chlorine bonds. The C4 position is generally more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst, which is typically the rate-determining step of the catalytic cycle.[4][5] This preference for C4-substitution is well-documented for a variety of 2,4-dichloropyrimidine derivatives.[4][5][6]

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Suzuki_Coupling_Mechanism Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl Complex Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R' Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R R-B(OH)2 R'-B(OH)2 + Base R-B(OH)2->Transmetalation Ar-Cl 2,4-dichloro-6,7-dihydro- 5H-pyrrolo[3,4-d]pyrimidine Ar-Cl->Oxidative_Addition

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Physicochemical Properties of Starting Material

A thorough understanding of the starting material is crucial for safe handling and successful reaction execution.

PropertyValueSource
Chemical Name 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-
Molecular Formula C₇H₆Cl₂N₂[7]
Molecular Weight 189.04 g/mol [7]
Appearance Likely an off-white to white solid
CAS Number 5466-43-3 (for the analogous cyclopenta[d]pyrimidine)[7]

Note: Properties are for the closely related 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine and are expected to be similar.

Experimental Protocol: Selective C4-Arylation

This protocol is designed as a robust starting point for the selective Suzuki coupling of an arylboronic acid to the C4 position of 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. Optimization may be required for specific boronic acids.

Materials and Reagents
ReagentGradeSupplier
2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine≥95%Commercially Available
Arylboronic Acid≥97%Commercially Available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeCommercially Available
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
WaterDeionizedIn-house
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Equipment
  • Microwave reactor or oil bath with a temperature controller

  • Round-bottom flask or microwave reaction vial with a stir bar

  • Condenser

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Add solids to flask: - 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (1.0 equiv) - Arylboronic acid (1.2 equiv) - Pd(dppf)Cl2 (0.05 equiv) - Na2CO3 (2.5 equiv) Degas 2. Seal and degas the flask (evacuate and backfill with N2/Ar 3x) Setup->Degas Add_Solvents 3. Add anhydrous 1,4-dioxane and water (e.g., 4:1 v/v) via syringe Degas->Add_Solvents Heat 4. Heat the reaction mixture (e.g., 100-120 °C) with stirring Add_Solvents->Heat Monitor 5. Monitor reaction progress by TLC/LC-MS Heat->Monitor Cool 6. Cool to room temperature Monitor->Cool Filter 7. Dilute with ethyl acetate and filter through celite Cool->Filter Wash 8. Wash filtrate with water and brine Filter->Wash Dry 9. Dry organic layer over Na2SO4, filter, and concentrate Wash->Dry Purify 10. Purify by column chromatography (e.g., hexanes/ethyl acetate) Dry->Purify

Figure 2: Experimental Workflow for C4-Selective Suzuki Coupling.

  • Reaction Setup: To a dry microwave reaction vial or round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and anhydrous sodium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (a common ratio is 4:1 v/v) via a syringe. The solvent mixture is important for dissolving both the organic starting materials and the inorganic base.[7]

  • Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring. If using a microwave reactor, a typical reaction time is 15-30 minutes.[4][5] For conventional heating, the reaction may require 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Optimization and Troubleshooting

The success and selectivity of the Suzuki coupling can be sensitive to several factors. The following table provides guidance for optimizing the reaction and troubleshooting common issues.

ParameterRationale and Optimization Strategy
Catalyst/Ligand Pd(dppf)Cl₂ is a robust and generally effective catalyst. For less reactive boronic acids, other catalysts like Pd(PPh₃)₄ or more advanced Buchwald-type ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor may improve yields.
Base Sodium carbonate is a common and effective base. For base-sensitive substrates, a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used. Stronger bases are generally not required for this transformation. The base is essential for the transmetalation step.[2]
Solvent A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene, or DMF) and water is typically optimal.[7] The choice of solvent can influence reaction rates and selectivity. Anhydrous conditions are important for the stability of the catalyst and boronic acids.
Temperature Higher temperatures generally increase the reaction rate but may also lead to side reactions or catalyst decomposition. Microwave irradiation can significantly shorten reaction times and often leads to higher yields.[4][5]
Double Coupling If significant amounts of the 2,4-diaryl product are observed, reduce the equivalents of the boronic acid (to 1.0-1.1 eq.) and lower the reaction temperature.
Dehalogenation The formation of the dehalogenated (H at C4) byproduct can occur, especially with electron-rich boronic acids. This can sometimes be suppressed by using a different solvent system or a lower reaction temperature.
Low Conversion If the reaction stalls, ensure the catalyst is active (use fresh catalyst if necessary) and that the reaction is under a strictly inert atmosphere. Increasing the temperature or switching to a more active catalyst/ligand system may be necessary.

Conclusion

The protocol outlined in this application note provides a reliable and scientifically-grounded method for the selective C4-arylation of 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine via the Suzuki-Miyaura cross-coupling reaction. By understanding the mechanistic principles of regioselectivity and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide array of functionalized pyrrolo[3,4-d]pyrimidine derivatives. This methodology is a key enabling technology for the exploration of this important heterocyclic scaffold in drug discovery and development.

References

  • Gangjee, A., et al. (2010).
  • Wang, C., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry.
  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Jackson, O. D., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Gangjee, A., et al. (2011). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry.
  • Roth, G. P., et al. (2009). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Request PDF.
  • Wang, Y., et al. (2021).
  • Zhang, H., et al. (2013). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • PubChem. (n.d.). 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Li, L., et al. (2022).
  • Boyars, A., et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH Public Access.
  • Jackson, O. D., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH Public Access.
  • Leontiev, B. V., et al. (2022). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. MDPI.
  • PubChem. (n.d.). 2,4-dichloro-5H,6H,7H-cyclopenta(d)pyrimidine. Retrieved from [Link]

  • RSC Publishing. (2024). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.

Sources

Application Notes and Protocols for the LC-MS Analysis of Pyrrolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrrolo[3,4-d]pyrimidines in Modern Drug Discovery

The pyrrolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core structure of numerous compounds under investigation for therapeutic applications. Its structural resemblance to purines allows these molecules to interact with a wide range of biological targets, particularly protein kinases, making them a focal point in the development of novel treatments for cancers and other diseases.[1] The accurate and sensitive quantification of these derivatives in various biological and chemical matrices is paramount for advancing preclinical and clinical research. This document provides a comprehensive guide to developing and validating a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of pyrrolo[3,4-d]pyrimidine derivatives, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.

Guiding Principles: Causality in Method Development

The successful analysis of pyrrolo[3,4-d]pyrimidine derivatives by LC-MS hinges on a methodical approach to method development, where each parameter is chosen for a specific, scientifically sound reason. The inherent polarity of the nitrogen-rich heterocyclic core of these compounds presents a unique set of challenges in achieving good chromatographic retention and efficient ionization.

Chromatographic Strategy: Taming Polarity with Mixed-Mode or Modified Reversed-Phase Chromatography

Traditional reversed-phase chromatography can struggle with highly polar compounds, leading to poor retention and peak shape. To address this, two primary strategies are recommended:

  • Modified Reversed-Phase Chromatography: The use of a C18 stationary phase remains a viable option, provided the mobile phase is appropriately modified. The addition of a small concentration of an ion-pairing agent or a volatile buffer, such as ammonium acetate or formic acid, can significantly improve the retention and peak shape of polar, ionizable analytes.[2] These modifiers also enhance the compatibility of the mobile phase with mass spectrometry.

  • Mixed-Mode Chromatography (MMC): MMC columns offer a more direct solution for retaining and separating polar compounds by incorporating both reversed-phase and ion-exchange retention mechanisms.[3][4][5][6] This dual functionality allows for greater flexibility in method development and can provide superior separation for complex mixtures.[7]

Mass Spectrometric Detection: The Power of Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like pyrrolo[3,4-d]pyrimidine derivatives.[8] ESI is a "soft" ionization method that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, simplifying spectral interpretation and enhancing sensitivity.[8] The basic nitrogen atoms within the pyrrolo[3,4-d]pyrimidine core readily accept a proton, making positive ion mode the logical choice for detection.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages of the LC-MS analysis of pyrrolo[3,4-d]pyrimidine derivatives, from sample preparation to data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing & Validation Sample Biological or Chemical Matrix Extraction Protein Precipitation or Solid Phase Extraction Sample->Extraction Matrix Removal Dilution Dilution in Mobile Phase Extraction->Dilution Concentration Adjustment LC_Separation UPLC/HPLC Separation (C18 or Mixed-Mode Column) Dilution->LC_Separation Injection MS_Detection Mass Spectrometric Detection (ESI Positive Mode) LC_Separation->MS_Detection Elution & Ionization Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration & Quantification Data_Acquisition->Integration Validation Method Validation (ICH Guidelines) Integration->Validation

Caption: A schematic overview of the LC-MS analytical workflow.

Detailed Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the analysis of pyrrolo[3,4-d]pyrimidine derivatives. Optimization of specific parameters may be necessary depending on the exact analyte and matrix.

Part 1: Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix and prepare it in a solvent compatible with the LC-MS system.

  • For Biological Matrices (e.g., Plasma, Serum):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.

    • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • For Chemical Reaction Mixtures:

    • Dilution: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the expected calibration range.

    • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

Part 2: LC-MS System and Conditions

The following table summarizes the recommended starting parameters for the LC-MS system.

ParameterRecommended SettingRationale
Liquid Chromatography
InstrumentUPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometerUPLC provides better resolution and faster analysis times.
ColumnReversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) or Mixed-Mode columnC18 is a versatile starting point; mixed-mode offers enhanced retention for polar compounds.[3][6]
Mobile Phase A0.1% Formic Acid in Water or 10 mM Ammonium Acetate in WaterFormic acid aids in protonation for positive mode ESI. Ammonium acetate is a good alternative buffer.[2]
Mobile Phase B0.1% Formic Acid in Acetonitrile or 10 mM Ammonium Acetate in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient ElutionStart at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, then re-equilibrateA gradient is necessary to elute compounds with a range of polarities and to clean the column.
Flow Rate0.3 - 0.5 mL/minAppropriate for standard 2.1 mm ID columns.
Column Temperature30 - 40 °CImproves peak shape and reproducibility.
Injection Volume1 - 5 µLSmaller volumes minimize peak distortion.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositivePyrrolo[3,4-d]pyrimidines readily form [M+H]⁺ ions.
Capillary Voltage3.0 - 4.0 kVOptimizes the electrospray process for efficient ion formation.[9]
Desolvation Temperature300 - 450 °CAids in the evaporation of the mobile phase, facilitating ion release.[9]
Desolvation Gas Flow600 - 800 L/hr (Nitrogen)Assists in desolvation and prevents solvent clusters from entering the mass analyzer.
Nebulizer Gas Pressure30 - 60 psi (Nitrogen)Controls the formation of the aerosolized droplets.[10]
Data AcquisitionMultiple Reaction Monitoring (MRM) for quantification; Full Scan for qualitative analysisMRM provides high sensitivity and selectivity for targeted quantification.
Part 3: Method Validation

A self-validating system is crucial for ensuring the trustworthiness of the analytical results. The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines.[2]

Validation_Parameters Validation ICH Q2(R1) Validation Parameters Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for LC-MS method validation according to ICH guidelines.

Validation Experiments:

  • Specificity/Selectivity: Analyze blank matrix samples to ensure no endogenous components interfere with the analyte or internal standard peaks.

  • Linearity and Range: Prepare a series of calibration standards (typically 6-8 non-zero concentrations) and plot the peak area ratio (analyte/internal standard) versus concentration. The relationship should be linear with a correlation coefficient (r²) ≥ 0.99.[2]

  • Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations and compare the measured concentrations to the nominal values. The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate QC samples. The coefficient of variation (CV) should be ≤15% (≤20% for LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, typically signal-to-noise ratio of 3:1) and quantified with acceptable accuracy and precision (LOQ, typically signal-to-noise ratio of 10:1).[2]

  • Robustness: Intentionally vary method parameters (e.g., column temperature, mobile phase composition) to assess the method's reliability under normal operational variations.

Conclusion: A Foundation for Reliable Analysis

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS analysis of pyrrolo[3,4-d]pyrimidine derivatives. By understanding the chemical properties of these important molecules and applying a logical, step-by-step approach to method development and validation, researchers can generate high-quality, reliable data to accelerate their drug discovery and development programs. The principles and specific parameters outlined herein serve as a robust starting point, empowering scientists to confidently tackle the analytical challenges associated with this promising class of therapeutic agents.

References

  • Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. (2024). Journal of Applied Pharmaceutical Science, 14(03), 108-118.
  • Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. (n.d.). Pharmaceutical Technology.
  • Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column. (2019).
  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab.
  • Tagawa, Y., Ishikawa, Y., Mikael, L., Fukui, W., Watanabe, J., & Morita, H. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement.
  • Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (2024). Journal of Chemical Health Risks.
  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. (2023). Journal of Applied Pharmaceutical Sciences, 13(08), 116-123.
  • Novel Pyrrolopyrimidines as Inhibitors of CLK4 and HER2: Targeting Promising Anticancer Pathways. (2025). Letters in Drug Design & Discovery, 22(5).
  • Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (2024). Journal of Chemical Health Risks.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6695.
  • Fischer, S., & Duncan, W. (n.d.). Optimizing the Agilent Multimode Source. Agilent Technologies.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. (2020). MedChemComm, 11(1), 149-155.
  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (2023).
  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016).
  • Mixed-Mode Chromatography—A Review. (2021).
  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (2019). Journal of the American Society for Mass Spectrometry, 30(10), 2122-2130.
  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). SIELC Technologies.
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2018). Der Pharma Chemica, 10(6), 103-112.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2023). European Journal of Medicinal Chemistry, 258, 115598.
  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2025). Preprints.org.
  • Mixed-Mode HPLC Columns. (n.d.). Thermo Fisher Scientific - US.
  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (2018). International Journal of Research and Analytical Reviews, 5(3), 677-686.
  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). LinkedIn.
  • Evolution of Mixed-Mode Chromatography. (2011). American Pharmaceutical Review.

Sources

Application Note & Protocols: Strategic Derivatization of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its structural similarity to the adenine core of ATP allows it to effectively target the hinge region of kinase active sites.[1][2] The 2,4-dichloro derivative of this scaffold is a versatile starting material, offering two distinct reaction sites for nucleophilic substitution, enabling the systematic and divergent synthesis of compound libraries for robust Structure-Activity Relationship (SAR) studies. This guide provides a comprehensive overview of the chemical principles and detailed experimental protocols for the selective, stepwise derivatization of 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, empowering researchers to efficiently explore chemical space and optimize biological activity.

Introduction: The Strategic Value of the Pyrrolo[3,4-d]pyrimidine Scaffold

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, targeting diseases ranging from cancer to inflammatory disorders.[1] Fused heterocyclic systems like the pyrrolo[3,4-d]pyrimidine are of high interest due to their ability to mimic the hydrogen bonding interactions of adenine with the kinase hinge region.[2] The 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine ( 1 ) is an ideal starting point for SAR exploration. The two chlorine atoms at the C4 and C2 positions serve as reactive handles that can be sequentially displaced. This differential reactivity is the key to a structured synthetic approach, allowing for the introduction of a diverse range of substituents to probe the steric and electronic requirements of the target's binding pocket.

Chemical Principles: Exploiting Regioselectivity in SNAr Reactions

The derivatization of scaffold 1 is primarily governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles. Crucially, the reactivity of the two chlorine atoms is not equal.

The C4-Position is More Reactive: The chlorine atom at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C2 position.[3][4] This regioselectivity can be attributed to:

  • Inductive Effects: The C4 position is flanked by two nitrogen atoms (N3 and the pyrrole N5), which exert a strong electron-withdrawing inductive effect, polarizing the C4-Cl bond and making the carbon more electron-deficient.

  • Resonance Stabilization: The intermediate formed upon nucleophilic attack at C4 (the Meisenheimer complex) is better stabilized through resonance delocalization of the negative charge onto the ring nitrogen atoms.

This inherent reactivity difference (C4 > C2) is the foundation of a selective, stepwise derivatization strategy.[3][5] Milder reaction conditions (e.g., lower temperatures) can be employed to selectively target the C4 position while leaving the C2 position intact. Subsequent derivatization of the less reactive C2-Cl typically requires more forcing conditions, such as higher temperatures or the use of palladium catalysis for cross-coupling reactions.[3]

Overall Synthetic Workflow

A logical and efficient workflow for generating a diverse library of disubstituted pyrrolo[3,4-d]pyrimidines begins with the selective functionalization of the C4 position, followed by the introduction of a second substituent at the C2 position. This approach allows for the creation of a matrix of compounds from a common intermediate.

G start 2,4-Dichloro Scaffold (1) c4_sub Protocol 1: C4-Selective S_N_Ar (e.g., R1-NH2, Base, Solvent) start->c4_sub Mild Conditions intermediate 4-Substituted-2-chloro Intermediate (2) c4_sub->intermediate c2_sub Protocol 2: C2-Position S_N_Ar (e.g., R2-NH2, Higher Temp) intermediate->c2_sub Forcing Conditions c2_cc Protocol 3: C2-Position Cross-Coupling (e.g., R2-B(OH)2, Pd Catalyst) intermediate->c2_cc Catalysis final_lib Final Disubstituted Library (3) c2_sub->final_lib c2_cc->final_lib

Caption: General workflow for sequential derivatization.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of Starting Material (2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine)

The starting dichloro scaffold can be synthesized from commercially available precursors, such as 2-amino-4,6-dihydroxypyrimidine, through a Vilsmeier-Haack type reaction followed by cyclization. A common method involves chlorination of the corresponding dihydroxy-pyrrolo[3,4-d]pyrimidine.

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,6-dihydroxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (1.0 eq).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 10-15 vol eq) to the flask.

  • Reaction: Add N,N-dimethylaniline (0.2 eq) dropwise. Heat the reaction mixture to reflux (approx. 110 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.

  • Neutralization: Adjust the pH of the aqueous suspension to ~8 using a saturated sodium bicarbonate solution or 50% NaOH solution.[6]

  • Extraction: Extract the product with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the title compound 1 .

Protocol 2: Selective C4-Amination (Synthesis of Intermediate 2)

This protocol describes the selective substitution of the C4-chloro group with a primary or secondary amine.

  • Setup: In a round-bottom flask, dissolve 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (1 ) (1.0 eq) in a suitable solvent such as n-butanol, isopropanol, or acetonitrile (10-20 vol).

  • Reagent Addition: Add the desired amine (R¹-NH₂, 1.1 eq) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq). The base is crucial to quench the HCl byproduct.

  • Reaction: Stir the reaction mixture at a controlled temperature, typically between room temperature and 80 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in DCM or ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product, 4-amino-2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (2 ), can be purified by column chromatography or recrystallization.

Protocol 3: C2-Position Derivatization (Synthesis of Final Compound 3)

Building upon intermediate 2 , the less reactive C2-chloro group can be displaced using more forcing conditions.

  • Setup: In a sealed tube or microwave vial, combine the 4-substituted-2-chloro intermediate (2 ) (1.0 eq), the second amine (R²-NH₂, 1.5-2.0 eq), and a base (e.g., DIPEA, 3.0 eq) in a high-boiling point solvent like n-butanol or DMA.

  • Reaction: Heat the reaction mixture to a higher temperature (e.g., 120-150 °C) either conventionally or using microwave irradiation. Microwave heating can significantly reduce reaction times. Monitor the reaction closely by LC-MS.

  • Work-up & Purification: Follow the work-up and purification procedures described in Protocol 2 to isolate the final 2,4-disubstituted product (3 ).

Data Presentation for SAR Studies

Systematic derivatization allows for the construction of a data matrix to correlate structural changes with biological activity. A well-organized table is essential for identifying trends and guiding the next round of synthesis.

Table 1: Representative Library Data for SAR Analysis

Compound IDR¹ (at C4)R² (at C2)Yield (%)Purity (LC-MS, %)[M+H]⁺IC₅₀ (nM)
3a Cyclopropylamino4-Fluorophenylamino65>98302.1150
3b Morpholino4-Fluorophenylamino58>98346.2420
3c Cyclopropylamino3-Methoxyphenylamino71>99313.285
3d CyclopropylaminoPyridin-3-ylamino62>97284.195
3e (R)-3-Fluoropyrrolidin-1-yl3-Methoxyphenylamino55>98361.235

Logical Framework for SAR Exploration

The synthetic strategy directly enables a logical decision-making process for lead optimization. The goal is to systematically probe the target's binding site by varying substituents at the C4 and C2 positions.

SAR_Logic start Synthesize Initial Library (Vary R¹ at C4, keep R² fixed) eval1 Evaluate Biological Activity (IC₅₀) start->eval1 path1 Identify Optimal R¹ Group(s) (e.g., Small H-bond donors) eval1->path1 Activity Improved fix_r1 Fix Optimal R¹ Synthesize 2nd Library (Vary R² at C2) path1->fix_r1 eval2 Evaluate Biological Activity (IC₅₀) fix_r1->eval2 path2 Identify Potent Combinations eval2->path2 Potency Achieved optimize Lead Optimization (ADME, PK properties) path2->optimize

Caption: Decision-making flowchart for SAR studies.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor C4/C2 Selectivity Reaction temperature too high in Protocol 2; Highly reactive amine used.Reduce temperature; Use a less nucleophilic amine or add it slowly at a lower temperature.
Low Yield at C2 Position Insufficient temperature/time; Poor nucleophilicity of R²-NH₂.Increase temperature, consider using microwave irradiation; Switch to a stronger base; Consider a palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for challenging nucleophiles.
Side Reaction at N5-H The pyrrole nitrogen can be nucleophilic under certain conditions.Consider protecting the N5 position with a suitable protecting group (e.g., Boc, SEM) prior to C2/C4 derivatization if N-alkylation becomes a competing pathway.[7]
Difficult Purification Similar polarity of product and byproducts (e.g., from DIPEA).Use a volatile base like triethylamine (TEA) if conditions allow; Perform an acidic wash during work-up to remove residual base; Explore alternative chromatography systems (e.g., reverse phase).

References

  • Stanetty, P., & Schnürch, M. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(15), 3271–3274. Available at: [Link]

  • Che, C., & Yousry, A. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 54(15), 3106–3120. Available at: [Link]

  • Zhang, L., et al. (2013). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. Available at: [Link]

  • Gorin, D. J., et al. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

  • Google Patents. (2010). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. CN101830904B.
  • Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2. Journal of Medicinal Chemistry, 56(4), 1641–1655. Available at: [Link]

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. Available at: [Link]

  • Traxler, P., et al. (1997). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2419–2423. Available at: [Link]

  • de Oliveira, R. B., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(15), 5789. Available at: [Link]

  • Wang, Y., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(11), 3568. Available at: [Link]

  • Metwally, K., & Abo-Dya, N. (2022). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 29(33), 5647-5674. Available at: [Link]

  • Google Patents. (2020). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. CN111333711A.
  • Al-Ostath, A., et al. (2023). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 13(28), 19342-19356. Available at: [Link]

  • Spencer, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 975-988. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2020). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR, 12(3), 1-11. Available at: [Link]

Sources

Application Notes and Protocols: Experimental Procedures for the Amination of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Aminopyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmacophores with a wide range of biological activities, including antibacterial, antimicrobial, and antimycotic properties.[1] Aminopyrimidines, in particular, are privileged structures in drug design, featuring in a multitude of approved therapeutics such as the anticancer agents imatinib and palbociclib.[2] The strategic installation of amino functionalities onto a dichloropyrimidine core is a critical transformation, enabling the exploration of chemical space and the fine-tuning of a molecule's pharmacological profile.

This comprehensive guide provides a detailed exploration of the experimental procedures for the amination of dichloropyrimidines. We will delve into the underlying principles of regioselectivity, present robust protocols for both classical and modern catalytic methods, and offer practical insights to navigate the common challenges encountered in the laboratory.

Understanding the Reaction: Regioselectivity in the Amination of Dichloropyrimidines

The amination of dichloropyrimidines is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). In the case of 2,4- and 4,6-dichloropyrimidines, the electron-deficient nature of the pyrimidine ring renders the chloro-substituents susceptible to displacement by amine nucleophiles.

The Inherent Reactivity Profile

Generally, the reactivity of the chloro-positions on the pyrimidine ring follows the order C4(6) > C2.[1] This preference is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 position, rendering it more electrophilic.[3] However, this inherent selectivity is not absolute and can be significantly influenced by a variety of factors, often leading to the formation of a mixture of C2 and C4 substituted products.[1][3][4]

Key Factors Influencing Regioselectivity:
  • Substituents on the Pyrimidine Ring: The electronic nature of other substituents on the pyrimidine ring plays a pivotal role. Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[3][4] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[3][5]

  • Nature of the Nucleophile: While many amines preferentially attack the C4 position, certain nucleophiles can exhibit altered selectivity. For instance, tertiary amines have been shown to favor the C2 position, especially with an EWG at C5.[3][5] Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers, with ratios typically ranging from 1:1 to 4:1.[1][3]

  • Reaction Conditions: Temperature, solvent, and the choice of base are critical parameters that can significantly impact the regiochemical outcome of the reaction.[3]

  • Catalysis: The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has provided a powerful tool to control regioselectivity, often strongly favoring the formation of the C4-substituted product.[1][3]

Mechanistic Overview: SNAr vs. Catalytic Amination

G cluster_0 S(N)Ar Pathway cluster_1 Buchwald-Hartwig Pathway Dichloropyrimidine Dichloropyrimidine Meisenheimer_Complex Meisenheimer_Complex Dichloropyrimidine->Meisenheimer_Complex + Amine Mono-aminopyrimidine Mono-aminopyrimidine Meisenheimer_Complex->Mono-aminopyrimidine - HCl Pd(0)L(n) Pd(0)L(n) Oxidative_Addition Oxidative Addition Complex Pd(0)L(n)->Oxidative_Addition + Dichloropyrimidine Dichloropyrimidine_Cat Dichloropyrimidine Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination + Amine, Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L(n) Catalyst Regeneration Mono-aminopyrimidine_Cat Mono-aminopyrimidine Reductive_Elimination->Mono-aminopyrimidine_Cat

Caption: Comparison of SNAr and Buchwald-Hartwig amination pathways.

Experimental Protocols

Safety First: Dichloropyrimidines and many of the reagents used in these protocols are hazardous.[6][7][8][9] Always consult the Safety Data Sheet (SDS) for each chemical before use.[6][7][8][9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Classical SNAr Amination (Catalyst-Free)

This protocol is suitable for the reaction of dichloropyrimidines with relatively nucleophilic amines and can be performed under solvent-free conditions or in a suitable solvent.

Rationale: This method leverages the inherent electrophilicity of the dichloropyrimidine ring. The use of a base, such as triethylamine or potassium carbonate, is necessary to neutralize the HCl generated during the reaction.[10] Solvent-free conditions can enhance reaction rates and simplify work-up.[2][11]

Materials and Reagents:
ReagentMolar Equiv.Purpose
Dichloropyrimidine1.0Starting material
Amine1.0 - 1.2Nucleophile
Base (e.g., Triethylamine, K₂CO₃)2.0 - 4.0HCl scavenger
Solvent (optional, e.g., DMF, Dioxane)-Reaction medium
Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry reaction vessel, add the dichloropyrimidine (1.0 eq.), the amine (1.0-1.2 eq.), and the base (e.g., K₂CO₃, 4.0 eq.).[10]

  • Solvent Addition (Optional): If a solvent is used, add an appropriate volume of anhydrous solvent (e.g., DMF).[10] For solvent-free conditions, proceed to the next step.[2][11]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with vigorous stirring.[2][10][11]

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the reaction was performed neat, add distilled water to the mixture to precipitate the product.[2][11] If a solvent was used, the solvent can be removed under reduced pressure, followed by an aqueous work-up.

  • Purification: Filter the crude product and wash with water. The product can be further purified by crystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2][11]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is particularly useful for achieving high regioselectivity, especially for the C4-amination of 2,4-dichloropyrimidines, and for coupling less nucleophilic amines.[1][12]

Rationale: The palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the carbon-nitrogen bond formation through a catalytic cycle involving oxidative addition, amine coordination, and reductive elimination. The choice of ligand and base is crucial for catalyst activity and selectivity.[1]

Materials and Reagents:
ReagentMolar Equiv.Purpose
6-Aryl-2,4-dichloropyrimidine1.0Starting material
Amine (aliphatic secondary or aniline)1.1 - 1.2Nucleophile
Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃)0.01 - 0.02Catalyst precursor
Phosphine Ligand (e.g., dppb, Xantphos)0.01 - 0.04Stabilizes and activates the catalyst
Base (e.g., LiHMDS, NaOtBu)1.1 - 1.2Activates the amine and neutralizes acid
Anhydrous Solvent (e.g., THF, Toluene)-Reaction medium
Step-by-Step Procedure:
  • Inert Atmosphere: All steps should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • Reagent Preparation:

    • In a dry reaction vessel, add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.), the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., dppb, 1-2 mol%).[1]

    • Dissolve the solids in an appropriate anhydrous solvent (e.g., THF).[3]

    • In a separate dry vessel, pre-mix the amine (1.1-1.2 eq.) with the base (e.g., LiHMDS, 1.0 M in THF, 1.1-1.2 eq.).[1][3] Note: The order of addition is critical for high regioselectivity.[3]

  • Reaction Execution: Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature.[3]

  • Monitoring the Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.[3]

    • Extract the product with an organic solvent (e.g., ethyl acetate).[3]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C4-amino-6-aryl-2-chloropyrimidine.[3]

G Start Start Inert_Atmosphere Establish Inert Atmosphere Start->Inert_Atmosphere Reagent_Prep Prepare Reagent Solutions Inert_Atmosphere->Reagent_Prep Amine_Base_Premix Pre-mix Amine and Base Reagent_Prep->Amine_Base_Premix Catalyst_Solution Prepare Dichloropyrimidine and Catalyst Solution Reagent_Prep->Catalyst_Solution Reaction_Execution Slowly Add Amine/Base Mixture to Catalyst Solution Amine_Base_Premix->Reaction_Execution Catalyst_Solution->Reaction_Execution Monitoring Monitor Reaction (TLC, LC-MS) Reaction_Execution->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Workflow for Buchwald-Hartwig amination of dichloropyrimidines.

Protocol 3: Acid-Catalyzed Amination with Anilines

This protocol is particularly effective for the amination of chloropyrimidines with anilines, offering a simple and sustainable approach.[13]

Rationale: The addition of a catalytic amount of acid, such as HCl, can promote the amination reaction.[13] The acid is thought to activate the pyrimidine ring towards nucleophilic attack by transient protonation or hydrogen bonding.[13] Water can be a suitable solvent for this transformation.[13]

Materials and Reagents:
ReagentMolar Equiv.Purpose
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine1.0Starting material
Aniline1.0Nucleophile
Hydrochloric Acid (HCl)0.1 - 1.0Catalyst
Solvent (e.g., Water, EtOH)-Reaction medium
Step-by-Step Procedure:
  • Reaction Setup: In a reaction vessel, mix the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) and the aniline (1.0 eq.) in the chosen solvent (e.g., water).[13]

  • Catalyst Addition: Add the specified amount of hydrochloric acid.

  • Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C).[13]

  • Monitoring the Reaction: Follow the reaction progress using a suitable analytical method.

  • Work-up and Purification: The work-up procedure will depend on the specific product's properties. Typically, it involves neutralization of the acid, extraction with an organic solvent, and purification by crystallization or chromatography.

Data Presentation: A Comparative Overview of Amination Conditions

The following table summarizes typical reaction conditions and outcomes for the amination of dichloropyrimidines, providing a quick reference for experimental design.

MethodDichloropyrimidine SubstrateAmine NucleophileCatalyst/LigandBaseSolventTemp. (°C)Regioselectivity (C4:C2)Yield (%)Reference
SNAr (neat)2-Amino-4,6-dichloropyrimidineVarious aminesNoneTriethylamineNone80-90N/A (symmetrical)Good-Exc.[2],[11]
SNAr (solution)4,6-DichloropyrimidineAdamantane-aminesNoneK₂CO₃DMF140N/A (symmetrical)60-99[10]
Buchwald-Hartwig6-Aryl-2,4-dichloropyrimidineAliphatic sec. aminesPd(OAc)₂/dppbLiHMDSTHF0 - rt>99:1High[1]
Buchwald-Hartwig2-Chloro-4-(pyridin-3-yl)pyrimidineArylaminesPdCl₂(PPh₃)₂/XantphosNaOtBuTolueneRefluxN/A (mono-chloro)27-82[14]
Acid-Catalyzed4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineHClNoneWater60-80N/A (mono-chloro)Good[13]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Sterically hindered amine- Use a fresh batch of catalyst and ligand.- Screen different bases (e.g., for Buchwald-Hartwig, NaOtBu, K₃PO₄).- Increase the reaction temperature.- For hindered amines, consider more active catalyst systems (e.g., with biarylphosphine ligands).
Poor Regioselectivity (Mixture of Isomers) - Inherent substrate reactivity- Reaction conditions favoring mixed products- Incorrect order of addition in catalytic reactions- For SNAr, screen different solvents and temperatures.- Employ a palladium-catalyzed method, which often provides high C4-selectivity.[1][3]- In Buchwald-Hartwig reactions, ensure the amine and base are pre-mixed before adding to the dichloropyrimidine/catalyst solution.[1][3]
Formation of Side Products (e.g., Hydrolysis) - Presence of water in the reaction mixture- Reaction at high temperatures for extended periods- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere.- Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification - Similar polarity of isomers- Formation of oligomeric byproducts- Optimize reaction conditions to improve regioselectivity.- Employ advanced chromatographic techniques (e.g., preparative HPLC) if necessary.- For reactions prone to oligomerization, consider using a larger excess of the amine.[10]

Conclusion

The amination of dichloropyrimidines is a versatile and indispensable transformation in the synthesis of medicinally relevant compounds. A thorough understanding of the factors governing regioselectivity, coupled with the selection of the appropriate experimental protocol, is paramount for achieving the desired synthetic outcome. This guide has provided a detailed overview of the key methodologies, from classical SNAr reactions to modern palladium-catalyzed cross-couplings. By leveraging the protocols and troubleshooting advice presented herein, researchers can confidently and efficiently access a diverse array of aminopyrimidine derivatives for their drug discovery endeavors.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(24), 5613–5616. [Link]

  • Tusvik, M., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Kletskii, M. E., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(16), 4983. [Link]

  • Kuethe, J. T., & Humphrey, G. R. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]

  • Wu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

  • Google Patents. (2013).
  • Ross, N. A., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7844–7851. [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

  • Al-Hiari, Y. M., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(12), 10333–10345. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. [Link]

  • Smith, N. (2020, April 20). Purification and biological-testing of a novel synthesis method of 2-Aminopyrimidines [Video]. YouTube. [Link]

  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • Chen, B., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 3057–3064. [Link]

  • ResearchGate. (2018). Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. [Link]

  • Google Patents. (2001).
  • ACS Publications. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • Wikipedia. (n.d.). Pyrimidine. [Link]

  • Semantic Scholar. (2005). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. [Link]

  • ResearchGate. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes and troubleshoot common challenges encountered during the preparation of this valuable heterocyclic intermediate. The pyrrolopyrimidine scaffold is a cornerstone in the development of kinase inhibitors and other targeted therapeutics, making efficient and high-yield synthesis a critical objective.[1][2][3][4]

This document moves beyond simple protocols to provide in-depth, experience-driven insights into the causality of reaction outcomes. We will explore the critical parameters of the synthesis, focusing on the most challenging step: the conversion of the precursor dione to the target dichloro-compound, a reaction notoriously sensitive to conditions.

Section 1: Overview of the Synthetic Pathway and Critical Control Points

The synthesis of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically proceeds via the construction of a pyrrolidine ring followed by annulation of the pyrimidine ring, culminating in a crucial chlorination step. While several specific routes to the precursor exist, the final conversion of the stable 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-dione is almost universally the primary source of yield loss.

The workflow below illustrates a generalized, robust pathway. The key to success lies in understanding and controlling the variables within the final chlorination stage.

G cluster_0 Precursor Synthesis cluster_1 Critical Chlorination Step cluster_2 Purification A Pyrrolidine-3,4-dicarboxylate Derivative C 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-dione A->C Cyclocondensation B Urea or Thiourea B->C D 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-dione F Target Product: 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine D->F Dehydrative Chlorination E Chlorinating Agent (e.g., POCl₃) E->F G Crude Product Mixture H Purified Product G->H Aqueous Work-up & Crystallization/Chromatography

Caption: Generalized workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide for Yield Optimization

This section addresses the most common issues encountered during synthesis in a practical, question-and-answer format.

Question 1: My chlorination reaction with phosphorus oxychloride (POCl₃) is resulting in a low yield and a significant amount of black, intractable tar. What is happening and how can I fix it?

Answer: This is the most frequently reported issue. The formation of tar is a clear indication of product and/or starting material decomposition under overly harsh reaction conditions. The tautomeric nature of the pyrrolopyrimidin-dione precursor makes it susceptible to polymerization at high temperatures in strong acid.

Causality & Mechanistic Insight: The chlorination with POCl₃ is not a simple substitution; it is a dehydrative chlorination of the lactam functionality. The reaction is often catalyzed by a tertiary amine (e.g., N,N-Diisopropylethylamine or N,N-Dimethylaniline), which reacts with POCl₃ to form a highly electrophilic Vilsmeier-type reagent.[5] This active species is what drives the reaction forward under milder conditions. Without it, higher temperatures are required, leading to uncontrolled side reactions.

Troubleshooting Protocol:

  • Strictly Anhydrous Conditions: Water reacts exothermically with POCl₃ to produce phosphoric acid and HCl, which can degrade your substrate. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Quality: Use freshly distilled POCl₃. Older bottles can accumulate phosphoric acid from ambient moisture, which is detrimental.

  • Temperature Control: Do not rush the reaction. A common mistake is heating the mixture too quickly. The optimal temperature range is often between 80-100°C. A higher temperature does not necessarily mean a faster or better reaction; in this case, it promotes decomposition.

  • Utilize a Catalyst: The addition of a high-boiling tertiary amine (0.5 - 1.2 equivalents) is critical. It allows the reaction to proceed efficiently at a lower temperature, thus minimizing tar formation.[5]

  • Solvent Considerations: While POCl₃ can act as both reagent and solvent, its viscosity and reactivity can lead to localized overheating. Using a high-boiling, inert co-solvent like toluene or acetonitrile can improve heat transfer and create a more homogeneous reaction mixture.

Question 2: The reaction appears complete by TLC/LC-MS, but I lose most of my product during the aqueous work-up. Why?

Answer: Product loss during work-up is typically due to two factors: hydrolysis of the chlorinated product back to the starting material or other byproducts, and physical loss due to poor extraction or precipitation. The dichloro-product is electrophilic and can be sensitive to water, especially at non-neutral pH.

Causality & Mechanistic Insight: The chlorine atoms on the pyrimidine ring are activated towards nucleophilic substitution. Quenching the reaction mixture by pouring it directly into water or aqueous base can be too aggressive. The excess POCl₃ reacts violently with water, causing a rapid temperature spike and generating highly acidic conditions locally, which can hydrolyze the product.

Troubleshooting Protocol:

  • Controlled Quench: First, remove the excess POCl₃ under reduced pressure. Allow the reaction mixture to cool to room temperature. Then, quench by slowly adding the cooled mixture to a vigorously stirred slurry of ice and a mild base like sodium bicarbonate or sodium carbonate solution. This method controls the exotherm and maintains a near-neutral pH.

  • Optimized Extraction: The product may have moderate polarity. Use a robust organic solvent for extraction, such as Dichloromethane (DCM) or Ethyl Acetate. Perform multiple extractions (at least 3x) to ensure complete recovery from the aqueous layer.

  • Avoid Strong Bases: Do not use strong bases like NaOH or KOH for neutralization during work-up, as this can promote hydrolysis or other side reactions.

  • Direct Crystallization: In some cases, after removing excess POCl₃, the crude product can be precipitated by carefully adding an anti-solvent like heptane or diethyl ether. The resulting solid can then be collected by filtration and washed, avoiding a full aqueous work-up.

G Start Low Yield After Chlorination Step Check_Tar Is significant tar/ color formation observed? Start->Check_Tar Check_Workup Is product lost during aqueous work-up? Check_Tar->Check_Workup No Sol_Temp Reduce Temperature (80-100°C) Use Tertiary Amine Catalyst Ensure Anhydrous Conditions Check_Tar->Sol_Temp Yes Sol_Quench Controlled Quench: 1. Remove excess POCl₃ (vac) 2. Add to ice/bicarbonate slurry Check_Workup->Sol_Quench Yes F Consult Further (e.g., starting material purity) Check_Workup->F No (Other Issue) Sol_Extract Improve Extraction: Use DCM or EtOAc Perform multiple extractions Sol_Quench->Sol_Extract

Caption: Troubleshooting decision tree for low yield in the chlorination step.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Can I use a different chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride?

    • A: While these reagents can be used for converting carboxylic acids to acid chlorides, they are generally less effective for the dehydrative chlorination of lactams like pyrrolopyrimidin-diones. POCl₃ is the industry and academic standard for this specific transformation due to its high reactivity and efficacy.[6] Attempting substitution will likely require significant re-optimization and may not provide superior results.

  • Q: How do I best monitor the reaction to determine its endpoint?

    • A: Thin Layer Chromatography (TLC) is often sufficient. A typical mobile phase would be 50-70% Ethyl Acetate in Hexanes. The product will be significantly less polar than the di-hydroxy starting material. For more precise monitoring, especially during optimization, LC-MS is the ideal tool. It provides confirmation of the product mass and allows for the detection of key intermediates or byproducts.

  • Q: My purified product is unstable and decomposes upon storage. What are the best storage conditions?

    • A: The dichloro-product is an electrophilic compound and can be sensitive to moisture and light. After thorough drying under high vacuum to remove all residual solvent, it should be stored in an amber vial under an inert atmosphere (argon or nitrogen) at low temperature (-20°C is recommended for long-term storage).

Section 4: Optimized Protocol for Chlorination

This protocol incorporates the troubleshooting insights discussed above to provide a robust, self-validating methodology for the chlorination step.

Reaction: 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-dione to 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Reagent/ParameterQuantity/SettingRationale
Starting Material 1.0 eqEnsure it is dry and pure.
Phosphorus Oxychloride (POCl₃) 10-15 vol. eqActs as both reagent and solvent. A sufficient excess ensures the reaction goes to completion.
N,N-Diisopropylethylamine (DIPEA) 1.2 eqCatalyzes the reaction, allowing for lower temperatures and minimizing side product formation.[5]
Reaction Temperature 95 °COptimal balance between reaction rate and substrate/product stability.
Reaction Time 4-8 hoursMonitor by TLC or LC-MS until starting material is consumed.
Atmosphere Inert (Nitrogen/Argon)Prevents reaction with atmospheric moisture.

Step-by-Step Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-dione (1.0 eq).

  • Reagent Addition: Under a positive flow of nitrogen, add phosphorus oxychloride (10 vol. eq) followed by the slow, dropwise addition of N,N-Diisopropylethylamine (1.2 eq).

  • Heating: Immerse the flask in a pre-heated oil bath at 95 °C. Stir the mixture vigorously.

  • Monitoring: After 4 hours, take an aliquot, quench it carefully into a saturated sodium bicarbonate solution, extract with ethyl acetate, and spot on a TLC plate to check for the consumption of the starting material. Continue heating if necessary.

  • Work-up (Concentration): Once the reaction is complete, allow the mixture to cool to room temperature. Remove the majority of the excess POCl₃ using a rotary evaporator (ensure your vacuum pump is protected with a base trap).

  • Work-up (Quench): In a separate flask, prepare a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution. Slowly and carefully, add the concentrated reaction mixture to this slurry via a dropping funnel. Monitor the pH to ensure it remains between 7-8.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with Dichloromethane (3 x 20 mL per gram of starting material).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/heptane) or by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes).

References

  • Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. (n.d.). Patsnap Eureka.
  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022). ACS Medicinal Chemistry Letters. Retrieved January 26, 2026, from [Link]

  • Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. (n.d.). Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). Molecules. Retrieved January 26, 2026, from [Link]

  • Method for purifying 4, 6-dichloro pyrimidine. (n.d.). Google Patents.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 26, 2026, from [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. (2022). Chemical Reviews. Retrieved January 26, 2026, from [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). European Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Purification of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic building block. As a versatile intermediate in medicinal chemistry, its purity is paramount for the success of subsequent synthetic steps and the integrity of biological data.[1][2] This guide provides in-depth, field-proven answers to common challenges encountered during its purification from a reaction mixture.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine?

A1: The impurity profile is intrinsically linked to the synthetic route. A prevalent synthesis involves the chlorination of a dihydroxy-pyrrolopyrimidine precursor using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3] Consequently, common impurities include:

  • Unreacted Starting Material: The dihydroxy precursor may persist if the reaction does not go to completion.

  • Mono-chlorinated Intermediate: Incomplete chlorination can leave a significant amount of the mono-chloro species.

  • Hydrolysis Products: The dichloro product is susceptible to hydrolysis back to the mono-chloro or dihydroxy species if exposed to water during workup or purification. The acidic conditions generated from excess POCl₃ can also contribute to side reactions.[4]

  • Residual Reagents: Phosphorus-based byproducts from the breakdown of POCl₃ are common.

  • Polymeric Materials: High reaction temperatures can sometimes lead to the formation of dark, tar-like polymeric side products.

Q2: How should I perform an initial assessment of my crude product's purity?

A2: Before attempting any purification, a quick purity assessment is crucial for selecting the appropriate strategy.

  • Thin-Layer Chromatography (TLC): This is the most effective initial step. Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using a solvent system such as 30-50% ethyl acetate in hexanes. This will visualize the number of components and give you an idea of their relative polarities, which is essential for developing a column chromatography method.

  • Proton NMR (¹H NMR): If possible, taking a quick ¹H NMR of the crude material can provide valuable information on the ratio of product to impurities, especially if the spectral signatures of potential impurities are known.

  • LC-MS: For a more quantitative assessment, Liquid Chromatography-Mass Spectrometry can identify the masses of the various components in your mixture, helping to confirm the presence of the desired product and hypothesize the identity of impurities.

Troubleshooting and Purification Protocols

This section addresses specific problems you may encounter and provides detailed, validated protocols to resolve them.

Problem: My crude product is a dark, intractable oil or tar. How can I clean it up before attempting purification?

Causality: Dark, oily residues often indicate the presence of high-boiling point solvents (like DMF or DMSO), residual phosphorus byproducts, or polymeric materials. A preliminary cleanup is necessary before proceeding to chromatography or recrystallization.

Solution: Aqueous Workup and Trituration

  • Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:

    • A saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

    • Water to remove water-soluble impurities.

    • Brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers.[5][6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[7]

  • Trituration: If the resulting material is still oily but appears cleaner, attempt to solidify it by trituration. Add a poor solvent in which the product is insoluble but impurities might be (e.g., hexanes or diethyl ether). Stir or sonicate the mixture. The desired product may precipitate as a solid, which can then be collected by filtration.

Problem: My TLC shows multiple spots. How do I choose between column chromatography and recrystallization?

Causality: The choice of purification method depends on the nature and separation of the impurities from the desired product.

Decision Workflow:

G start Analyze Crude TLC rf_check Are Rf values of spots well-separated? (e.g., ΔRf > 0.2) start->rf_check solid_check Is the crude product a solid or can it be solidified? rf_check->solid_check Yes column Flash Column Chromatography is Recommended rf_check->column No (Spots are close or streaking) solid_check->column No (Persistent Oil) recryst_try Attempt Recrystallization solid_check->recryst_try Yes recryst_fail Recrystallization fails or purity is low? recryst_try->recryst_fail recryst_fail->column Yes end end recryst_fail->end No (Success!)

Caption: Decision tree for selecting a purification method.

Protocol 1: Flash Column Chromatography

This is the most robust method for separating compounds with different polarities. For chlorinated heterocyclic compounds, a silica gel stationary phase is standard.[8]

Step 1: Select the Eluent System

  • Based on your analytical TLC, choose a solvent system that provides an Rf value of ~0.2-0.3 for the desired product. A lower Rf provides better separation.

  • Commonly effective systems include gradients of ethyl acetate (EtOAc) in hexanes or dichloromethane (DCM) in hexanes.

Solvent System ExamplePolarityTypical Application
10-30% EtOAc/HexanesModerateGood for separating moderately polar impurities.
20-50% DCM/HexanesLow to ModerateEffective for less polar impurities. DCM can improve solubility.

Step 2: Prepare the Column

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (a few times the mass of your product) to this solution.[9]

  • Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This prevents streaking and improves resolution.[10]

  • Wet Loading: If the product is not soluble enough for dry loading, dissolve it in the minimum amount of the starting eluent and carefully apply it to the top of the column.

Step 3: Run the Column

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis pack 1. Pack column with silica slurry in starting eluent load 2. Add layer of sand pack->load dry_load 3. Apply dry-loaded sample load->dry_load elute 4. Begin elution with low polarity solvent dry_load->elute collect 5. Collect fractions systematically elute->collect gradient 6. Gradually increase eluent polarity if needed collect->gradient tlc 7. Analyze fractions by TLC gradient->tlc combine 8. Combine pure fractions tlc->combine concentrate 9. Concentrate via rotary evaporation combine->concentrate final_product final_product concentrate->final_product Yields Pure Compound

Caption: Workflow for Flash Column Chromatography.

Post-Column Analysis: After combining and concentrating the pure fractions, obtain a final weight to calculate the yield and run a final purity check (TLC, NMR) to confirm the success of the purification.[11]

Protocol 2: Recrystallization

If the crude product is a solid and TLC shows one major spot with minor impurities at different Rfs, recrystallization can be a highly effective and scalable purification method.

Causality: This technique relies on the principle that the desired compound has different solubility in a given solvent at high and low temperatures, while impurities are either highly soluble or insoluble at all temperatures.

Step 1: Solvent Screening

  • Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating.

  • An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Good starting points for pyrrolopyrimidine derivatives are ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes.[12] For compounds with poor solubility, diffusion crystallization using a DMF/DCM system has shown success for related structures.[13]

Step 2: Recrystallization Procedure

  • Place the crude solid in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Do not add excessive solvent.

  • If the solution is colored due to impurities, you may add a small amount of activated charcoal and hot filter the solution to remove it.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove all residual solvent.

Safety and Handling

Q: What are the primary safety hazards associated with 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and its purification?

A: As a Senior Application Scientist, I must stress that safety is non-negotiable. Always consult the Safety Data Sheet (SDS) for any chemical before use.[14]

  • Compound Hazards: The target compound and its chlorinated analogues are classified with several hazards.[15]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Required Precautions:

    • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

    • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[16]

    • Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[16]

    • Storage: Keep the container tightly closed in a dry, well-ventilated place, often under refrigeration and protected from light to maintain product quality.[14]

  • Solvent Hazards: The solvents used in purification (e.g., hexanes, ethyl acetate, dichloromethane) are flammable and/or toxic. Handle them with appropriate care, ensuring there are no ignition sources nearby and that all waste is disposed of according to institutional guidelines.

References
  • Benchchem.2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine.
  • Benchchem.2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.
  • University of Rochester, Department of Chemistry.
  • MIT OpenCourseWare.
  • Organic Syntheses.
  • ChemicalBook.2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis.
  • National Institutes of Health (NIH).Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
  • National Institutes of Health (NIH).Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
  • ResearchGate.Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
  • Chem-Impex.2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine.
  • PubChem.2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
  • PubChem.2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine.
  • Chem-Impex.2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
  • ResearchGate.What is the best method for crystallization of a pyrimidin-2(5)
  • PubMed.
  • Fisher Scientific.
  • Carl ROTH.Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.
  • MDPI.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Echemi.4-chloro-6,7- dihydro-5H-pyrrolo[2,3-d]pyrimidine.

Sources

How to avoid regioisomer formation in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Synthesis

A Senior Application Scientist's Guide to Controlling Regioisomer Formation

Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. As a senior application scientist, I understand that achieving high regioselectivity is often the critical difference between a successful synthesis and a complex purification challenge. This guide moves beyond simple protocols to explain the underlying principles that govern regioisomer formation, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrimidine synthesis, and why are they a problem?

A: Regioisomers are constitutional isomers that have the same molecular formula but differ in the placement of substituents on the pyrimidine ring. In many pyrimidine syntheses, particularly multicomponent reactions like the Biginelli reaction, the reactants can combine in different orientations, leading to a mixture of products. For example, in the reaction of an unsymmetrical 1,3-dicarbonyl compound with an aldehyde and urea (or thiourea), two different dihydropyrimidinones (DHPMs) can be formed.

The formation of regioisomeric mixtures is a significant problem for several reasons:

  • Purification Challenges: Regioisomers often have very similar physical properties (e.g., polarity, boiling point), making their separation by standard techniques like column chromatography difficult, time-consuming, and costly.

  • Reduced Yield: The formation of an undesired isomer inherently lowers the yield of the target molecule, impacting the overall efficiency of the synthetic route.

  • Biological Activity: In drug development, different regioisomers can exhibit vastly different biological activities, potencies, and toxicological profiles. The presence of an inactive or toxic isomer can compromise the therapeutic efficacy and safety of the final compound.

Q2: What are the primary factors that influence regioselectivity in pyrimidine synthesis?

A: The regiochemical outcome of a pyrimidine synthesis is a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on the reactants can physically obstruct one reaction pathway, favoring another. For instance, a large group on the 1,3-dicarbonyl compound can direct the cyclization to form the less sterically hindered product.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can alter the reactivity of the intermediates, thereby influencing which regioisomer is predominantly formed.[1][2]

  • Reaction Conditions: Temperature, solvent, and the choice of catalyst can all play a crucial role in directing the reaction towards a specific isomer.[1]

  • Catalyst Choice: The nature of the catalyst, whether it's a Brønsted or Lewis acid, can significantly influence the reaction mechanism and, consequently, the regioselectivity.[3]

Q3: My Biginelli reaction with an unsymmetrical β-ketoester is giving me a mixture of regioisomers. How can I improve the selectivity?

A: This is a classic challenge. The regioselectivity in the Biginelli reaction is often dictated by the initial condensation step. To favor one isomer over the other, consider the following strategies:

  • Stepwise Synthesis (Atwal Modification): Instead of a one-pot reaction, a stepwise approach can provide greater control.[4][5] First, perform a Knoevenagel condensation between the aldehyde and the β-ketoester to form an unsaturated carbonyl intermediate.[4] Purifying this intermediate before reacting it with urea or thiourea can often lead to a single regioisomer.

  • Catalyst Optimization: Lewis acids like copper triflate have been shown to influence product formation in Biginelli-type reactions.[6] Experimenting with different catalysts and catalyst loadings can help steer the reaction towards the desired product.

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates. A systematic screen of different solvents (e.g., ethanol, THF, DMF, acetonitrile) may reveal conditions that favor the formation of one isomer.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Pinner-type Syntheses

Symptoms: You are performing a [3+3] cycloaddition between an amidine and an unsymmetrical 1,3-dicarbonyl compound and obtaining a nearly 1:1 mixture of the two possible pyrimidine regioisomers.

Causality: The Pinner synthesis and its variations rely on the differential reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound.[3] If the electronic and steric differences between the two carbonyls are not significant, the amidine can attack both sites at similar rates, leading to poor selectivity.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Decreasing the temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy. Try running the reaction at room temperature or even 0°C for an extended period.

  • Change the Base: The choice of base can be critical. Stronger bases like sodium ethoxide or potassium tert-butoxide may favor one reaction pathway over another.[3] If you are using a weaker base like potassium carbonate, consider switching to a stronger one.

  • Protecting Group Strategy: If possible, temporarily protect one of the carbonyl groups to force the reaction to proceed at the other. This adds extra steps but can provide excellent regiocontrol.

  • Use a Pre-formed Enamine/Enone: React the 1,3-dicarbonyl with a primary or secondary amine to form a stable enaminone. This effectively "pre-activates" one side of the dicarbonyl, which can then be reacted with the amidine source in a more controlled manner.

Issue 2: Unexpected Regioisomer in Nucleophilic Aromatic Substitution (SNAr) on Dihalopyrimidines

Symptoms: You are attempting to substitute a single halogen on a 2,4-dichloropyrimidine with a nucleophile, but you are getting a mixture of the 2-substituted and 4-substituted products, or the substitution is occurring at the less expected position.

Causality: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack at the C2, C4, and C6 positions.[2][7] Generally, the C4 and C6 positions are more reactive than the C2 position due to better stabilization of the Meisenheimer intermediate.[2][7] However, this reactivity order can be influenced or even reversed by the presence of other substituents on the ring and the nature of the nucleophile.

Troubleshooting Protocol:

  • Modulate Electronic Properties: Introduce an electron-donating group (EDG) at the C6 position. An EDG can alter the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position more electrophilic and thus more susceptible to nucleophilic attack.[2]

  • Catalyst-Controlled Substitution: For amination reactions, palladium catalysis can offer high regioselectivity.[7] For example, using a palladium catalyst with LiHMDS as the base can strongly favor the formation of the C4-substituted product when reacting 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines.[7]

  • Temperature and Solvent Screening: The selectivity of SNAr reactions can be highly dependent on the reaction temperature and solvent. Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product.

Experimental Workflow: Catalyst-Controlled Regioselective Synthesis

This workflow illustrates a strategy for achieving high regioselectivity in pyrimidine synthesis through catalyst selection.

G cluster_0 Reaction Planning & Setup cluster_1 Execution & Analysis cluster_2 Optimization & Scale-up start Start with Unsymmetrical 1,3-Dicarbonyl and Amidine reagents Select Reactants & Solvents start->reagents cat_screen Design Catalyst Screen (e.g., Lewis vs. Brønsted Acids) reagents->cat_screen reaction Run Parallel Reactions with Different Catalysts cat_screen->reaction tlc Monitor Reactions by TLC/LC-MS reaction->tlc analysis Analyze Crude Product Ratios (e.g., by 1H NMR) tlc->analysis optimize Optimize Conditions for Best Performing Catalyst analysis->optimize scaleup Scale-up Optimized Reaction optimize->scaleup purify Purify Final Product scaleup->purify G cluster_pathA Pathway A (Favored by Catalyst X) cluster_pathB Pathway B (Favored by Catalyst Y) Reactants Unsymmetrical 1,3-Dicarbonyl + Amidine Int_A Intermediate A Reactants->Int_A Lower Ea Int_B Intermediate B Reactants->Int_B Higher Ea Pdt_A Regioisomer A Int_A->Pdt_A Pdt_B Regioisomer B Int_B->Pdt_B

Caption: Catalytic influence on competing reaction pathways.

By understanding and manipulating the factors that control these pathways, researchers can effectively troubleshoot and optimize their pyrimidine syntheses to achieve high yields of the desired regioisomer, streamlining the path to their target molecules.

References

  • Huseynzada, A. et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 11, 6312. Available at: [Link]

  • MDPI (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 695. Available at: [Link]

  • American Chemical Society (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(21), 4815-4817. Available at: [Link]

  • MDPI (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold against other prominent kinase inhibitor scaffolds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structural nuances, kinase selectivity profiles, and experimental evaluation methodologies that define the utility and potential of these critical molecular frameworks in modern pharmacology.

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

Protein kinases, numbering over 500 in the human genome, are central regulators of cellular signaling and represent one of the most critical target classes for drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with dozens of approved drugs targeting the ATP-binding site of these enzymes.[1][2] The success of these inhibitors often hinges on their core chemical structure, or "scaffold," which dictates how the molecule anchors within the ATP pocket and provides a platform for chemical modifications that fine-tune potency and selectivity.

The pyrrolo[3,4-d]pyrimidine scaffold, an isomer of the clinically significant pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrazolo[3,4-d]pyrimidine cores, represents a promising but less explored framework.[3][4] These fused nitrogen-containing heterocycles are bioisosteres of the adenine ring of ATP, enabling them to form key hydrogen bond interactions with the "hinge" region of the kinase active site.[3] This guide will dissect the characteristics of a specific derivative, 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, and benchmark its performance and potential against established scaffolds that have defined the landscape of kinase inhibition.

Section 1: Profile of the Pyrrolo[3,4-d]pyrimidine Scaffold

The pyrrolo[3,4-d]pyrimidine core provides a versatile foundation for inhibitor design. The dichlorinated nature of the specific scaffold , 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, offers two reactive sites (C2 and C4 chlorine atoms) for nucleophilic substitution. This allows for the systematic exploration of chemical space to optimize interactions with different regions of the kinase ATP-binding site, thereby modulating potency and selectivity.

Derivatives of the closely related pyrrolopyrimidine scaffolds have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases. For example, derivatives of a dihydro-pyrrolo[2,3-d]pyrimidine have shown dual inhibitory activity against Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2), which are implicated in cancer cell proliferation, migration, and survival.[5] Other pyrrolo[2,3-d]pyrimidine compounds have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), key drivers of angiogenesis and tumor growth.[6]

The fundamental mechanism of action for this scaffold class is ATP-competitive inhibition. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, mimicking the interaction of adenine with the kinase hinge region, a critical anchor point for ATP and many inhibitors.

cluster_binding ATP-Competitive Inhibition Mechanism ATP ATP Kinase_Inactive Kinase (ATP-binding site empty) ATP->Kinase_Inactive Binds Kinase_Active Active Kinase (Phosphorylation) Kinase_Inactive->Kinase_Active Activates Kinase_Inhibited Inhibited Kinase Kinase_Inactive->Kinase_Inhibited Binds to ATP site Phospho_Substrate Phosphorylated Substrate Kinase_Active->Phospho_Substrate Phosphorylates Substrate Substrate Substrate->Kinase_Active Inhibitor Pyrrolo[3,4-d]pyrimidine Scaffold Inhibitor->Kinase_Inactive Competes with ATP

Caption: ATP-competitive inhibition by the pyrrolo[3,4-d]pyrimidine scaffold.

Section 2: A Comparative Analysis of Major Kinase Inhibitor Scaffolds

To understand the potential of the 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, it is essential to compare it with other well-characterized scaffolds. Each scaffold presents a unique combination of hinge-binding motifs, conformational preferences, and vectors for chemical elaboration.

ScaffoldRepresentative Drug(s)Primary Binding ModeTarget Kinase Example(s)Key Structural Features & Insights
Pyrrolo[3,4-d]pyrimidine (Investigational)Type I (ATP-Competitive)FAK, Pyk2, VEGFR2, EGFR[5][6]Isostere of adenine; dichlorination at C2/C4 allows for differential substitution to tune selectivity. The saturated pyrrolo ring may offer improved 3D geometry compared to planar analogs.
Pyrazolo[3,4-d]pyrimidine Ibrutinib, RibociclibType I (ATP-Competitive)BTK, CDK4/6, FLT3, VEGFR2[3][7][8]A highly "privileged" scaffold that is also an isostere of adenine.[3] Its widespread success in multiple approved drugs demonstrates its versatility and favorable drug-like properties.
2-Phenylaminopyrimidine Imatinib, NilotinibType II (DFG-out)BCR-ABL, c-KIT, PDGFR[9][10][11]Does not simply occupy the adenine site but stabilizes an inactive "DFG-out" conformation of the kinase, offering a different mechanism for achieving selectivity.[9][12]
Aminothiazole DasatinibType I (DFG-in)BCR-ABL, SRC familyBinds to the active "DFG-in" conformation of the kinase, but is conformationally more adaptable than other Type I inhibitors, contributing to its broad activity profile.[9][13][14]
Indole (Staurosporine) StaurosporineType I (ATP-Competitive)Pan-Kinase InhibitorA natural product with a rigid, extended aromatic system that interacts extensively with the ATP-binding site, leading to very high potency but broad promiscuity across the kinome.[15][16][17]

This comparison highlights a fundamental divergence in inhibitor strategy. The pyrrolo- and pyrazolo-pyrimidine scaffolds are classic "hinge-binders" that directly compete with ATP for the active kinase conformation (Type I). In contrast, scaffolds like that of Imatinib exploit conformational plasticity, binding to and stabilizing an inactive state (Type II), which can be a powerful strategy for achieving selectivity against specific kinases.

cluster_modes Kinase Inhibitor Binding Modes TypeI Type I (DFG-in) Binds Active Conformation e.g., Dasatinib, Pyrrolopyrimidines Kinase_Active Active Kinase (DFG-in) TypeI->Kinase_Active Binds & Competes TypeII Type II (DFG-out) Binds Inactive Conformation e.g., Imatinib Kinase_Inactive Inactive Kinase (DFG-out) TypeII->Kinase_Inactive Binds & Stabilizes ATP ATP ATP->Kinase_Active Binds Kinase_Active->Kinase_Inactive Conformational Equilibrium

Caption: Comparison of Type I (DFG-in) and Type II (DFG-out) kinase inhibition.

Section 3: Experimental Workflows for Scaffold Evaluation

Objectively comparing kinase inhibitor scaffolds requires a suite of robust biochemical and cell-based assays. The following protocols outline a standard workflow for characterizing a novel inhibitor based on a scaffold like 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.

cluster_workflow Kinase Inhibitor Evaluation Workflow A Primary Biochemical Screen (e.g., TR-FRET Assay) Determine Potency (IC50) B Cellular Target Engagement (e.g., NanoBRET™ Assay) Confirm Binding in Cells A->B D Kinome-wide Selectivity Profile (e.g., Chemical Proteomics) Assess Off-Target Activity A->D C Cellular Functional Assay (e.g., Phosphorylation Assay) Measure Downstream Effect B->C E Phenotypic Screen (e.g., Cell Proliferation Assay) Determine Anti-Cancer Effect C->E

Sources

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from the 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolopyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks that can be systematically modified to bind to a range of biological targets—is a cornerstone of efficient medicinal chemistry. The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of adenine, is one such scaffold that has garnered significant attention for its utility in developing potent ATP-competitive kinase inhibitors.[1] Its structural similarity to the core of ATP allows derivatives to effectively compete for the kinase hinge region, a critical interaction for catalytic activity.[2] This guide focuses on a specific, synthetically versatile derivative, the 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core, and evaluates the efficacy of kinase inhibitors built upon this foundation. We will delve into their target landscape, compare their performance against established alternatives using robust experimental data, and provide detailed protocols for key validation assays.

Target Landscape and Mechanism of Action

Derivatives of the pyrrolopyrimidine scaffold have been successfully developed to target a wide array of kinases implicated in oncology and inflammatory diseases. The specific substitutions on the core ring structure dictate the inhibitor's affinity and selectivity.[3] For instance, extensive research has demonstrated the potential of pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of:

  • Janus Kinases (JAKs): Crucial mediators of cytokine signaling, making them prime targets for inflammatory diseases and certain cancers.[4][5][6]

  • LIM Kinases (LIMKs): Key regulators of cytoskeletal dynamics, implicated in cancer cell invasion and metastasis.[7]

  • Ataxia Telangiectasia and Rad3-related (ATR) Kinase: A central protein in the DNA damage response (DDR) pathway, representing a promising target for cancer therapy.[8]

  • Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2): Involved in cell proliferation, migration, and survival, with dual inhibition showing enhanced anti-angiogenic effects.[9]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A well-established target in various epithelial cancers.[10]

The primary mechanism of action for these compounds is competitive inhibition at the ATP-binding site of the target kinase. The pyrrolopyrimidine core mimics the adenine base of ATP, forming key hydrogen bonds with the kinase hinge region, while substitutions at the 2 and 4 positions explore deeper pockets within the active site to confer potency and selectivity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 1. Cytokine Binding & Receptor Dimerization STAT STAT JAK->STAT 2. Phosphorylates STAT STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA 4. Translocation to Nucleus STAT->STAT_dimer 3. Dimerization GeneTranscription Gene Transcription (Inflammation, Proliferation) DNA->GeneTranscription 5. Binds DNA & Initiates Transcription PyrroloPyrimidine Pyrrolopyrimidine Inhibitor PyrroloPyrimidine->JAK Inhibition

Figure 1: Simplified JAK-STAT signaling pathway and the point of inhibition.

Comparative Efficacy Analysis: Pyrrolopyrimidine Derivatives vs. Alternatives

To objectively assess the efficacy of this scaffold, we will compare a representative compound against an established drug for a specific kinase target. Let's consider the Janus Kinase (JAK) family, a well-validated target space for pyrrolo[2,3-d]pyrimidines.

A study on novel pyrrolo[2,3-d]pyrimidine-based derivatives identified several potent JAK inhibitors.[4] For our comparison, we will examine a lead compound from this series, Compound 15d , and compare its in vitro enzymatic potency against Ruxolitinib , an FDA-approved JAK1/JAK2 inhibitor.

Rationale for Comparison: Ruxolitinib is a widely used clinical agent, providing a robust benchmark for potency. The comparison will focus on the half-maximal inhibitory concentration (IC50), a standard measure of a drug's effectiveness in inhibiting a specific biological function. A lower IC50 value indicates greater potency.

CompoundScaffoldTarget KinaseEnzymatic IC50 (nM)Reference
Compound 15d Pyrrolo[2,3-d]pyrimidineJAK232.9[4]
Ruxolitinib Pyrrolo[2,3-d]pyrimidineJAK22.9[4]
Compound 15d Pyrrolo[2,3-d]pyrimidineHDAC68.4[4]
SAHA (Vorinostat) Hydroxamic AcidHDAC675.9[4]

Table 1: Comparative In Vitro Efficacy of Pyrrolopyrimidine-based Inhibitors and Alternatives.

Interpretation of Data: The data reveals that while Ruxolitinib is more potent against JAK2 in a direct enzymatic assay, the pyrrolopyrimidine derivative Compound 15d still demonstrates potent, nanomolar-level inhibition.[4] Crucially, this particular series of compounds was designed as dual JAK/HDAC inhibitors.[4][5][6] When comparing its HDAC6 activity to the approved HDAC inhibitor SAHA, Compound 15d is significantly more potent (8.4 nM vs. 75.9 nM).[4] This highlights the versatility of the scaffold; it can be decorated to achieve novel, multi-target profiles that may overcome resistance mechanisms seen with single-target agents.[5]

Further studies showed that Compound 15d effectively inhibited tumor growth in an MDA-MB-231 xenograft model, demonstrating its translation from in vitro potency to in vivo efficacy.[5][6]

Experimental Protocols: A Guide to Self-Validating Assays

The trustworthiness of efficacy data hinges on the robustness of the experimental protocols used. Below are detailed, step-by-step methodologies for the key assays required to validate and compare kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC50 value of a compound against a purified kinase enzyme by measuring the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a common and reliable method.[11]

Causality Behind Experimental Choices:

  • Why Luminescence? Luminescence assays like ADP-Glo™ offer high sensitivity, a broad dynamic range, and are less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods.[12]

  • Why Measure ADP? Measuring the product (ADP) generated is a direct quantification of enzymatic activity. The assay first depletes remaining ATP, then converts ADP to ATP for the luciferase reaction, ensuring the signal is directly proportional to kinase activity.[11]

  • Self-Validation: The protocol includes "No Enzyme" and "No Inhibitor" controls. The "No Enzyme" control establishes the background signal, while the "No Inhibitor" (vehicle) control represents 100% kinase activity. These are essential for accurate normalization and validation of each experimental run.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100).

    • Prepare a solution of the purified kinase enzyme in Kinase Buffer. The final concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare a solution of the substrate peptide/protein in Kinase Buffer.

    • Prepare a solution of ATP at a concentration close to its Km for the specific kinase to ensure assay sensitivity.[13]

    • Serially dilute the test inhibitor in DMSO, then further dilute in Kinase Buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • In a 384-well white plate, add 2.5 µL of the inhibitor solution or vehicle (DMSO in Kinase Buffer).

    • Add 2.5 µL of the enzyme solution to all wells except the "No Enzyme" background controls.

    • Initiate the reaction by adding 5 µL of the ATP/Substrate mix.

    • Incubate the plate at 30°C for 60 minutes. The time and temperature should be optimized for the specific kinase.[13]

  • Signal Detection (ADP-Glo™ Protocol):

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This terminates the enzymatic reaction and depletes the remaining ATP.[11]

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent. This converts the generated ADP to ATP and provides luciferase/luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Subtract the average "No Enzyme" background signal from all other readings.

    • Normalize the data by setting the average "No Inhibitor" control as 100% activity and the background as 0% activity.

    • Plot the normalized % activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 2: Workflow for an in vitro luminescence-based kinase inhibition assay.

Protocol 2: Cell-Based Proliferation Assay

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to confirm that a compound is active in a more physiologically relevant context.[14] This assay measures a compound's ability to inhibit the proliferation of cancer cells that are dependent on the target kinase.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a cancer cell line known to be driven by the kinase of interest (e.g., MDA-MB-231 for JAK/STAT pathway activity) in appropriate growth medium.

    • Harvest cells during the logarithmic growth phase and perform a cell count.

  • Assay Plating:

    • Seed the cells into a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of media.

    • Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in the growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.

    • Incubate the plate for 72 hours at 37°C, 5% CO2. This duration allows for multiple cell doublings.

  • Viability Measurement (e.g., Using Resazurin):

    • Prepare a sterile solution of Resazurin (e.g., 0.15 mg/mL in PBS).

    • Add 20 µL of the Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable, metabolically active cells will reduce the blue Resazurin to the pink, fluorescent resorufin.

    • Read the fluorescence on a plate reader (e.g., 560nm excitation / 590nm emission).

  • Data Analysis:

    • Subtract the average "media only" background from all readings.

    • Normalize the data, setting the vehicle-treated cells as 100% viability.

    • Plot the normalized % viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold and its related pyrrolopyrimidine family represent a highly versatile and successful platform for the development of potent and selective kinase inhibitors.[1] The synthetic tractability of this core allows for fine-tuning of its pharmacological properties, leading to compounds with single-digit nanomolar potency and even novel dual-inhibitor functionalities.[4]

The comparative data shows that while they may not always surpass the potency of market leaders on a single target, their strength lies in the ability to be tailored for unique polypharmacology profiles, which could be key to addressing complex diseases and overcoming drug resistance.[5] The future of inhibitors from this class will likely involve further exploration of selectivity against a wider range of kinases and the optimization of their pharmacokinetic and pharmacodynamic properties to produce next-generation therapeutics for cancer and inflammatory conditions.

References

  • Benchchem. (n.d.). 2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine.
  • Li, Y., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. Available from: [Link]

  • Li, Y., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. ACS Publications. Available from: [Link]

  • Pelechas, E., et al. (2020). Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis. ResearchGate. Available from: [Link]

  • Kubo, S., et al. (2023). Real-world comparative study of the efficacy of Janus kinase inhibitors in patients with rheumatoid arthritis: the ANSWER cohort study. Rheumatology, Oxford Academic. Available from: [Link]

  • Chen, Y., et al. (2024). Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. Frontiers in Immunology. Available from: [Link]

  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. MDPI. Available from: [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available from: [Link]

  • Sun, H., et al. (2013). Theoretical study on the interaction of pyrrolopyrimidine derivatives as LIMK2 inhibitors: insight into structure-based inhibitor design. PubMed. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available from: [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available from: [Link]

  • Li, Y., et al. (2022). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. PubMed. Available from: [Link]

  • Wang, Y., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. PubMed. Available from: [Link]

  • An, W. F. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Available from: [Link]

  • Sallam, M., et al. (2025). Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis. PubMed. Available from: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • Traxler, P., et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. Available from: [Link]

  • Sallam, M., et al. (2024). Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis. MDPI. Available from: [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available from: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available from: [Link]

  • Scott, M. E., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC - NIH. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Pyrrolo[3,4-d]pyrimidine-Based Compounds: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a novel therapeutic agent from the benchtop to preclinical studies is fraught with challenges. A promising lead compound exhibiting exceptional potency in in vitro assays may not always translate to the desired efficacy in a complex biological system. This guide provides an in-depth technical comparison of the in vitro and in vivo activities of pyrrolo[3,4-d]pyrimidine-based compounds, a class of heterocyclic molecules that has garnered significant interest for its diverse pharmacological potential. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights needed to navigate the intricacies of drug development in this chemical space.

The pyrrolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of inhibitors targeting a range of enzymes, including kinases and cyclooxygenases (COX). Its rigid, bicyclic core allows for the precise spatial orientation of substituents to interact with specific binding pockets of target proteins. This guide will delve into the nuances of evaluating these compounds, from initial enzymatic and cell-based screening to their performance in animal models.

Section 1: The In Vitro Landscape: Target Engagement and Cellular Effects

The initial assessment of any new chemical entity begins with a thorough in vitro characterization. This phase is critical for establishing a compound's mechanism of action, potency, and selectivity, thereby providing a strong rationale for its advancement to in vivo studies.

Enzymatic Assays: Quantifying Target Inhibition

The direct interaction of a pyrrolo[3,4-d]pyrimidine-based compound with its intended molecular target is most accurately measured through enzymatic assays. These assays provide a quantitative measure of a compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

A notable example of in vitro evaluation involves a series of novel spiro pyrrolo[3,4-d]pyrimidine derivatives designed as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1][2][3] The inhibitory activity of these compounds against COX-1 and COX-2 was determined using an in vitro enzyme immunoassay.

Table 1: In Vitro COX-1/COX-2 Inhibition Data for Spiro Pyrrolo[3,4-d]pyrimidine Derivatives [1][3]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
6 15.320.11139.27
11 19.250.11175.00
14 14.506.002.42
Celecoxib (Reference)15.500.4931.63

The data clearly indicates that compounds 6 and 11 are potent and highly selective inhibitors of COX-2 over COX-1, a desirable profile for anti-inflammatory agents with a reduced risk of gastrointestinal side effects.[1][3]

Cell-Based Assays: Assessing Cellular Potency and Viability

While enzymatic assays confirm target engagement, cell-based assays are essential to determine if a compound can effectively reach its target within a cellular context and exert a biological effect. Furthermore, these assays are crucial for identifying potential cytotoxicity.

For anticancer drug development, cell viability assays are a cornerstone of in vitro evaluation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Table 2: In Vitro Cytotoxic Activity of Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives [4]

CompoundHT-29 (Colon Cancer) IC50 (µM)
8g 4.01
8h 4.55
Doxorubicin (Reference)Not Reported

These results demonstrate the potent cytotoxic effects of these pyrrolopyrimidine derivatives against a human colon cancer cell line.[4]

Section 2: The In Vivo Challenge: From Systemic Exposure to Therapeutic Efficacy

The successful transition of a compound from in vitro to in vivo studies is a major milestone in drug development. In vivo experiments in animal models are indispensable for evaluating a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), safety, and, most importantly, its therapeutic efficacy in a living organism.

Pharmacokinetic Studies: Understanding Drug Exposure

A compound's in vivo activity is intrinsically linked to its pharmacokinetic properties. Even a highly potent compound will be ineffective if it is not absorbed into the bloodstream, is rapidly metabolized and cleared, or fails to reach the target tissue in sufficient concentrations.

In Vivo Efficacy Models: Demonstrating a Therapeutic Effect

The ultimate test of a drug candidate's potential is its ability to produce a desired therapeutic outcome in a relevant animal model of disease.

For compounds targeting inflammatory pathways, such as the spiro pyrrolo[3,4-d]pyrimidine COX inhibitors, the carrageenan-induced paw edema model in rats is a standard method to assess in vivo anti-inflammatory activity. Previous studies on related pyrrolo[3,4-d]pyridazinone derivatives have shown promising analgesic and anti-inflammatory activity in both in vitro and in vivo experiments.[5] These compounds acted as potent COX inhibitors that were also shown to spare the gastric mucosa, a significant advantage over non-selective NSAIDs.[5]

In the context of oncology, the human tumor xenograft model is a cornerstone of preclinical drug evaluation. In this model, human cancer cells are implanted into immunodeficient mice, which then develop tumors. The efficacy of a test compound is assessed by its ability to inhibit tumor growth.

For example, a series of novel pyrazolo[4,3-d]pyrimidine derivatives, which are structurally related to pyrrolo[3,4-d]pyrimidines, were evaluated as inhibitors of tubulin polymerization.[6] One lead compound, compound 9 , exhibited excellent potency with low to sub-nanomolar GI50 values against a panel of cancer cell lines.[6] In a mouse xenograft model using MCF-7 breast cancer cells that overexpress βIII-tubulin (a mechanism of resistance to taxane drugs), compound 9 was significantly more effective at reducing tumor volume compared to paclitaxel.[6]

Section 3: Experimental Methodologies: A Practical Guide

To ensure the reproducibility and reliability of experimental data, it is imperative to follow standardized and well-validated protocols. This section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments discussed in this guide.

In Vitro COX (ovine) Inhibitor Screening Assay

This assay quantifies the amount of prostaglandin F2α (PGF2α) produced by COX-1 and COX-2.

Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., Cayman Chemical, Cat. No. 701050). This includes the assay buffer, heme, arachidonic acid (substrate), and the test compounds at various concentrations.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either ovine COX-1 or COX-2 enzyme.

  • Add the pyrrolo[3,4-d]pyrimidine test compound or a vehicle control to the appropriate wells.

  • Incubate the plate for 15 minutes at 37°C.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Incubate for an additional 2 minutes at 37°C.

  • Termination of Reaction and Detection: Add a solution of stannous chloride to stop the reaction and reduce the prostaglandin product.

  • Quantify the PGF2α levels using an enzyme immunoassay (EIA) according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability (MTT) Assay

This assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolo[3,4-d]pyrimidine compounds for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Human Tumor Xenograft Model in Mice

This in vivo model is used to evaluate the antitumor efficacy of test compounds.

Protocol:

  • Cell Culture and Implantation: Culture human cancer cells (e.g., MCF-7) under standard conditions.

  • Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel) at a concentration of 1-5 x 10⁶ cells per 100 µL.

  • Subcutaneously inject the cell suspension into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the pyrrolo[3,4-d]pyrimidine compound or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: Volume = (Length x Width²)/2.

  • Endpoint: Continue treatment for a specified period or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of the compound.

Section 4: Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams illustrate a typical drug discovery workflow and a simplified signaling pathway that can be targeted by pyrrolo[3,4-d]pyrimidine-based kinase inhibitors.

Drug_Discovery_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Compound Synthesis (Pyrrolo[3,4-d]pyrimidine Derivatives) b Enzymatic Assays (e.g., Kinase, COX) a->b Potency c Cell-Based Assays (e.g., Viability, Proliferation) b->c Cellular Activity d Structure-Activity Relationship (SAR) Analysis c->d Optimization d->a Iterative Design e Pharmacokinetic Studies (ADME) d->e Lead Candidate Selection f Efficacy Studies (Xenograft Models) e->f Dose Regimen g Toxicology Studies f->g Safety Assessment h Preclinical Candidate g->h

Caption: A generalized workflow for the discovery and preclinical development of pyrrolo[3,4-d]pyrimidine-based compounds.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Inhibitor Pyrrolo[3,4-d]pyrimidine Kinase Inhibitor Inhibitor->RAF Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for pyrrolo[3,4-d]pyrimidine-based kinase inhibitors.

Conclusion

The development of novel therapeutics based on the pyrrolo[3,4-d]pyrimidine scaffold holds considerable promise for addressing unmet medical needs in areas such as inflammation and oncology. A thorough understanding of the interplay between in vitro potency and in vivo efficacy is paramount for the successful translation of these compounds from the laboratory to the clinic. This guide has provided a framework for this comparative evaluation, emphasizing the importance of robust experimental design, the interpretation of data in the context of the whole biological system, and the iterative nature of drug discovery. By integrating the insights from enzymatic, cellular, and whole-animal studies, researchers can make more informed decisions, increasing the likelihood of identifying and developing clinically successful pyrrolo[3,4-d]pyrimidine-based drugs.

References

  • Alzahrani, A. Y. A., Shehab, W. S., Amer, A. H., Assy, M. G., Mouneir, S. M., Abdelaziz, M., & Hamid, A. M. A. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(2), 995–1008. [Link]

  • Alzahrani, A. Y. A., Shehab, W. S., Amer, A. H., Assy, M. G., Mouneir, S. M., Abdelaziz, M., & Hamid, A. M. A. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC advances, 14(2), 995–1008. [Link]

  • Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. J, Biotechnology and Bioprocessing, 2(8). [Link]

  • Krajewska, U., & Rozalski, M. (2024). Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. International Journal of Molecular Sciences, 25(3), 1813. [Link]

  • Krzyzanowska-Kowalczyk, J., Pecio, L., & Kolaczkowski, M. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. International Journal of Molecular Sciences, 24(14), 11649. [Link]

  • Alzahrani, A. Y. A., Shehab, W. S., Amer, A. H., Assy, M. G., Mouneir, S. M., Abdelaziz, M., & Hamid, A. M. A. (2024). Correction: Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(2), 995–1008. [Link]

  • Hasan, M. R., Kim, D. J., Lee, J. H., Kim, Y., & Kim, J. (2022). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 238, 114461. [Link]

  • Al-Obaid, A. M., Abdel-Aziz, A. A.-M., El-Azab, A. S., Al-Ghamdi, A. M., & Al-Youbi, A. O. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 3123. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Dichloropyrrolopyrimidine Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the pyrrolopyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic placement of chlorine atoms on this heterocyclic system is a critical step in tuning biological activity and providing handles for further chemical modification. However, the synthesis of different dichloropyrrolopyrimidine isomers is not a one-size-fits-all process. The efficiency of these synthetic routes can vary dramatically based on the target isomer, the chosen starting materials, and the specific reaction conditions employed.

This guide provides an in-depth, comparative analysis of the synthesis efficiency for key dichloropyrrolopyrimidine isomers. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of these synthetic pathways.

The Strategic Importance of Dichloropyrrolopyrimidines

Dichloropyrrolopyrimidines are highly versatile intermediates. The two chlorine atoms, being good leaving groups, allow for regioselective substitution reactions, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. For instance, the widely used JAK inhibitor, Tofacitinib, utilizes the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core as a key building block. The ability to efficiently and selectively synthesize different dichlorinated isomers is therefore paramount for the rapid exploration of chemical space in drug discovery programs.

Comparative Synthesis of Dichloropyrrolopyrimidine Isomers

This section will compare the synthetic efficiency of producing three key isomers of the pyrrolo[2,3-d]pyrimidine series: the 2,4-dichloro, 4,6-dichloro, and a pathway toward the 2,6-dichloro isomer, as well as an important isomer of the pyrrolo[3,2-d]pyrimidine series.

The Workhorse: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

This isomer is arguably the most common and well-documented, primarily due to its role as a key intermediate in the synthesis of Tofacitinib. Two main synthetic strategies dominate the landscape, each with its own set of advantages and disadvantages.

Strategy A: The de Novo Construction from Acyclic Precursors

One efficient route begins with simple, acyclic starting materials and builds the heterocyclic core in a stepwise fashion. A well-established five-step synthesis starting from diethyl malonate provides a reliable, albeit lengthy, pathway.

Strategy_A_2_4_dichloro A Diethyl Malonate B Pyrimidine Intermediate A->B Multiple Steps C Pyrrolo[2,3-d]pyrimidin-2,4-dione B->C Cyclization D 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine C->D Chlorination

Figure 1. General workflow for the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine starting from diethyl malonate.

This approach offers the advantage of building complexity from simple starting materials, but the multi-step nature can lead to a lower overall yield. One reported procedure achieves an overall yield of 44.8% for the five-step sequence.[1]

Strategy B: The Convergent Approach from a Uracil Precursor

A more convergent and often higher-yielding approach starts with a pre-formed pyrimidine ring, specifically 6-aminouracil. This strategy typically involves two key transformations: cyclization with a C2-synthon to form the pyrrole ring, followed by chlorination.

Strategy_B_2_4_dichloro A 6-Aminouracil B Pyrrolo[2,3-d]pyrimidin-2,4-dione Intermediate A:e->B:w Cyclization with Chloroacetaldehyde C 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine B:e->C:w Chlorination with POCl3

Figure 2. Convergent synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine from 6-aminouracil.

This method is generally more efficient, with reported overall yields greater than 50%.[1] The choice of chlorinating agent in the final step is critical and will be discussed in more detail later.

Experimental Protocol: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine from 6-Aminouracil

Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine-2,4-dione Intermediate

  • To a reaction flask, add 300 mL of drinking water, 20.0 g of 6-aminouracil, and 19.8 g of sodium bicarbonate.

  • Stir the mixture and heat to 50-60°C.

  • Prepare a solution of chloroacetaldehyde by mixing 37 g of a 40% chloroacetaldehyde solution with 200 mL of drinking water.

  • Add the chloroacetaldehyde solution dropwise to the heated reaction mixture.

  • After the addition is complete, continue to stir the reaction at 50-60°C for 1 hour.

  • Cool the mixture to room temperature and adjust the pH to 2-3 with dilute hydrochloric acid.

  • Filter the resulting precipitate, wash with drinking water, and dry to obtain the intermediate.[1]

Step 2: Chlorination to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • The intermediate from Step 1 is reacted with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base such as N,N-diisopropylethylamine.

  • The reaction temperature is typically controlled between 75-90°C.

  • Upon completion, the reaction mixture is carefully quenched, and the product is isolated through crystallization, extraction, and decolorization to yield the final 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[1]

The Alternative Scaffold: 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of the 4,6-dichloro isomer often starts from a suitably substituted pyrimidine, such as 4,6-dihydroxypyrimidine. A key intermediate in this pathway can be 4,6-dichloro-5-formylpyrimidine, which is then cyclized to form the pyrrole ring.

The Vilsmeier-Haack Approach to a Key Intermediate

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic rings. In the context of pyrimidine chemistry, it can be used to both chlorinate and formylate 4,6-dihydroxypyrimidine in a single pot.

Vilsmeier_Haack A 4,6-Dihydroxypyrimidine C 4,6-Dichloro-5-formylpyrimidine A:e->C:w Vilsmeier-Haack Reaction B Vilsmeier Reagent (POCl3/DMF) B->C

Figure 3. Vilsmeier-Haack reaction for the synthesis of 4,6-dichloro-5-formylpyrimidine.

Experimental Protocol: Synthesis of 4,6-Dichloro-5-formylpyrimidine

  • In a reaction vessel, mix N,N-dimethylformamide (DMF) (64 mL) with phosphorus oxychloride (POCl₃) (200 mL) and stir for 1 hour at 0°C to form the Vilsmeier reagent.

  • Add 4,6-dihydroxypyrimidine (50.0 g, 446 mmol) to the mixture and continue stirring for 30 minutes at room temperature.

  • Heat the resulting mixture to reflux for 3 hours.

  • After the reaction is complete, remove the volatile components by distillation under reduced pressure.

  • Carefully pour the residue into ice water and extract the aqueous phase multiple times with ether.

  • Combine the organic phases, wash sequentially with aqueous sodium bicarbonate and water, and then dry over anhydrous sodium sulfate.

  • Concentrate the dried organic phase under reduced pressure and crystallize the product from an ethyl acetate-petroleum ether mixture to afford 4,6-dichloro-5-formylpyrimidine. A yield of 55% has been reported for this transformation.[2]

This dichlorinated and formylated pyrimidine is a versatile precursor for the synthesis of 4,6-dichloropyrrolo[2,3-d]pyrimidines through subsequent cyclization reactions.

A Pathway to 2,6-Dichloropyrrolo[2,3-d]pyrimidine Analogues

Direct and high-yielding syntheses of 2,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine are less commonly reported in readily accessible literature. However, a related and important class of compounds, 2,6-dichloropurines, provides a valuable comparative point for chlorination strategies. The synthesis of 2,6-dichloropurine often starts from xanthine (a purine-2,6-dione) and involves a double chlorination.

The efficiency of this chlorination is highly dependent on the choice of reagents. A facile and industrially viable process involves the direct chlorination of xanthine with phosphorus oxychloride in the presence of a weak nucleophilic organic base.[3][4] This approach highlights the importance of the base in facilitating the chlorination of the hydroxyl groups on the pyrimidine ring.

The Pyrrolo[3,2-d]pyrimidine Isomer: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

The synthesis of dichlorinated pyrrolo[3,2-d]pyrimidines is less documented than their [2,3-d] counterparts. However, building blocks for this scaffold are emerging. For example, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid has been reported as a key intermediate in the synthesis of kinase inhibitors.[5] The synthesis of the parent 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine would likely proceed through the chlorination of the corresponding pyrrolo[3,2-d]pyrimidine-2,4-dione. The synthesis of this dione can be achieved through a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines.[6]

The Critical Role of the Chlorinating Agent: A Head-to-Head Comparison

The transformation of a dihydroxypyrrolopyrimidine or a related precursor to its dichlorinated counterpart is a pivotal step where efficiency can be won or lost. Phosphorus oxychloride (POCl₃) is the most common chlorinating agent for this purpose. However, its effectiveness can be significantly influenced by the substrate and reaction conditions.

A patent for the synthesis of a 2,4-dichloro-7-hydroxy-pyrrolo[1][7]pyrimidine derivative provides a stark comparison between two chlorinating agents:

  • Phosphorus Oxychloride (POCl₃): When the precursor was treated with POCl₃ at 130°C for 24 hours, the desired dichlorinated product was obtained in a mere 16% yield .[8]

  • Dichlorophenyl Oxygen Phosphorus: In contrast, when the same precursor was reacted with dichlorophenyl oxygen phosphorus at 180°C for 4 hours, the yield skyrocketed to 77% .[8]

This dramatic difference in yield underscores the importance of screening chlorinating agents and optimizing reaction conditions for each specific substrate. The higher reactivity of dichlorophenyl oxygen phosphorus in this case, despite the higher temperature, led to a more efficient and timely conversion.

Causality Behind the Choice: The choice between POCl₃ and other chlorinating agents like thionyl chloride (SOCl₂) or dichlorophenyl oxygen phosphorus often depends on the substrate's reactivity and the desired reaction conditions. POCl₃ is a strong dehydrating and chlorinating agent, but its reactions can sometimes be sluggish or lead to side products. Dichlorophenyl oxygen phosphorus can offer a more reactive alternative in certain cases, driving the reaction to completion more efficiently. The presence of a high-boiling point base, such as N,N-diisopropylethylamine, is also crucial to neutralize the HCl generated during the reaction and to facilitate the chlorination process.

Summary of Synthesis Efficiencies

IsomerStarting Material(s)Key Transformation(s)Reported YieldReference(s)
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Diethyl MalonateMulti-step synthesis44.8% (overall)[1]
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine 6-AminouracilCyclization & Chlorination>50% (overall)[1]
4,6-Dichloro-5-formylpyrimidine 4,6-DihydroxypyrimidineVilsmeier-Haack Reaction55%[2]
2,4-Dichloro-7-hydroxy-pyrrolo[1][7]pyrimidine Dihydroxy-aminophenylamine derivativeCyclization & Chlorination77% (chlorination step)[8]
2,4-Dichloro-7-hydroxy-pyrrolo[1][7]pyrimidine Dihydroxy-aminophenylamine derivativeCyclization & Chlorination16% (chlorination step)[8]

Conclusion and Future Outlook

The efficient synthesis of dichloropyrrolopyrimidine isomers is a critical enabling technology in modern drug discovery. This guide has demonstrated that while multiple synthetic routes exist, their efficiencies can vary significantly. For the widely used 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a convergent approach starting from 6-aminouracil appears to be more efficient than a linear synthesis from acyclic precursors.

Furthermore, the choice of chlorinating agent is a critical parameter that can dramatically impact the yield of the final dichlorination step. The comparison between phosphorus oxychloride and dichlorophenyl oxygen phosphorus highlights the necessity of empirical optimization for each specific substrate.

While the synthesis of 2,4- and 4,6-dichloro isomers of the pyrrolo[2,3-d]pyrimidine system is relatively well-established, there remains a need for the development of high-yielding and scalable routes to other isomers, such as the 2,6-dichloro-pyrrolo[2,3-d]pyrimidine and various isomers of the pyrrolo[3,2-d]pyrimidine scaffold. Future research in this area will likely focus on the development of more regioselective and efficient cyclization and chlorination methods, potentially leveraging novel catalytic systems to achieve these transformations under milder conditions. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the development of robust and efficient synthetic methodologies for these key heterocyclic building blocks will remain a paramount concern for the medicinal and process chemistry communities.

References

Sources

Decoding Selectivity: A Comparative Guide to Pyrrolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its inherent ability to mimic the adenine ring of ATP allows for effective competition at the kinase hinge region, providing a robust foundation for developing targeted therapeutics. This guide offers an in-depth comparison of the selectivity profiles of inhibitors based on this core, supported by experimental data and detailed protocols for assessing kinase inhibition. We will delve into the nuances of why certain structural modifications lead to specific selectivity patterns and how to experimentally validate these profiles, providing researchers, scientists, and drug development professionals with the critical insights needed to advance their research.

The Pyrrolo[3,4-d]pyrimidine Core: A Versatile Scaffold for Kinase Inhibition

The pyrrolo[3,4-d]pyrimidine core, an isomer of the more extensively studied pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, offers a unique vector space for chemical modification.[1] This allows for the fine-tuning of inhibitor properties to achieve desired potency and selectivity against specific kinase targets. The nitrogen atoms in the pyrimidine ring act as key hydrogen bond acceptors, anchoring the inhibitor to the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[2] Substitutions at various positions on the pyrrolo[3,4-d]pyrimidine ring system can then be strategically employed to exploit subtle differences in the ATP-binding sites of various kinases, thereby dictating the inhibitor's selectivity profile.

Comparative Selectivity Profiles of Pyrrolo[3,4-d]pyrimidine-Based Inhibitors

A critical aspect of kinase inhibitor development is understanding its selectivity across the human kinome. Off-target effects can lead to toxicity and undesirable side effects. Conversely, a multi-targeted inhibitor can be advantageous in certain therapeutic contexts. Here, we compare the selectivity of representative inhibitors built upon the pyrrolo[3,4-d]pyrimidine and the closely related and well-documented pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine cores.

Table 1: Comparative Kinase Inhibition Profile of Representative Pyrrolopyrimidine Derivatives

Compound/CorePrimary Target(s)Off-Target(s) (selected)IC50 (nM) - Primary Target(s)IC50 (nM) - Off-Target(s)Reference
Compound 5k (pyrrolo[2,3-d]pyrimidine)EGFR, Her2, VEGFR2, CDK2-40 (EGFR), 80 (Her2), 120 (VEGFR2), 204 (CDK2)-[3][4]
PKI166 (pyrrolo[2,3-d]pyrimidine)EGFRVEGFR2~3>1000[5]
Compound 59 (pyrrolo[2,3-d]pyrimidine)RETEGFR, Aurora A/B, CSF-1R, MAP4K46.856780 (EGFR), 242 (Aurora A), 536 (Aurora B), 1650 (CSF-1R), 3428 (MAP4K4)[6]
Compound 4.35 (pyrazolo[4,3-d]pyrimidine)CDK2, CDK5, CDK9-High Potency-[7]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in assay conditions.

The data clearly illustrates the versatility of the pyrrolopyrimidine scaffold. For instance, Compound 5k exhibits a multi-targeted profile, potently inhibiting several key kinases involved in cancer progression.[3][4] In contrast, PKI166 demonstrates high selectivity for EGFR over VEGFR2.[5] Furthermore, Compound 59 shows remarkable selectivity for RET kinase, with significantly weaker inhibition of other kinases like EGFR and Aurora kinases.[6] This highlights how modifications to the core scaffold can dramatically shift the selectivity profile.

Key Signaling Pathways Targeted by Pyrrolo[3,4-d]pyrimidine Inhibitors

To understand the functional consequences of inhibiting these kinases, it is crucial to visualize their roles in cellular signaling. Below are representations of the EGFR and RET signaling pathways, two prominent targets for this class of inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[8][9] Dysregulation of the EGFR pathway is a common driver of various cancers.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruitment PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg EGF EGF EGF->EGFR Ligand Binding RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription

Caption: EGFR signaling pathway initiated by EGF binding.

RET Signaling Pathway

The Rearranged during Transfection (RET) receptor tyrosine kinase plays a crucial role in the development of the nervous and renal systems.[10] Activating mutations and fusions of the RET gene are oncogenic drivers in various cancers, including thyroid and lung cancer.[11]

RET_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET SHC_FRS2_DOK SHC/FRS2/DOK RET->SHC_FRS2_DOK Phosphorylation & Docking PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT PLCG PLCγ RET->PLCG GDNF_GFRa GDNF/GFRα GDNF_GFRa->RET Ligand Binding RAS_MAPK RAS/MAPK Pathway SHC_FRS2_DOK->RAS_MAPK Cell_Outcomes Cell Proliferation, Survival, Differentiation RAS_MAPK->Cell_Outcomes PI3K_AKT->Cell_Outcomes PLCG->Cell_Outcomes

Caption: RET signaling initiated by GDNF/GFRα complex binding.

Experimental Protocols for Determining Inhibitor Selectivity

Objective and reproducible experimental data are the cornerstones of drug development. The following protocols provide detailed, step-by-step methodologies for two key assays used to determine the selectivity of kinase inhibitors.

In Vitro Kinase Selectivity Profiling

This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of purified kinases.

Kinase_Profiling_Workflow start Start prepare_reagents Prepare Reagents: - Kinase Panel - Substrates - ATP - Test Compound Dilutions start->prepare_reagents assay_plate Dispense Reagents into 384-well Assay Plate prepare_reagents->assay_plate incubation Incubate at Room Temperature assay_plate->incubation detection Add Detection Reagent (e.g., ADP-Glo™) incubation->detection read_plate Read Luminescence/ Fluorescence detection->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values read_plate->data_analysis end End data_analysis->end

Caption: Workflow for in vitro kinase selectivity profiling.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series of the inhibitor.

    • Reconstitute or dilute the panel of purified kinases to their optimal concentrations in the appropriate kinase buffer.

    • Prepare the corresponding substrates and ATP solutions at the desired concentrations. The ATP concentration is often set at or near the Km for each kinase to provide a sensitive measure of competitive inhibition.

  • Assay Plate Setup:

    • In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (vehicle control).

    • Add the kinase solution (e.g., 5 µL) to each well and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor-enzyme equilibration.

    • Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL).

  • Kinase Reaction and Detection:

    • Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and detect the remaining kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. This involves adding an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percent inhibition for each kinase at each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

CETSA_Workflow start Start cell_culture Culture and Harvest Cells start->cell_culture treat_cells Treat Cells with Inhibitor or Vehicle (DMSO) cell_culture->treat_cells heat_shock Heat Shock Cell Lysates at a Range of Temperatures treat_cells->heat_shock centrifuge Centrifuge to Separate Soluble and Precipitated Proteins heat_shock->centrifuge collect_supernatant Collect Supernatant (Soluble Fraction) centrifuge->collect_supernatant protein_detection Analyze Protein Levels by Western Blot or Mass Spectrometry collect_supernatant->protein_detection data_analysis Data Analysis: - Generate Melting Curves - Determine Thermal Shift protein_detection->data_analysis end End data_analysis->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture the desired cell line to a sufficient density.

    • Treat the cells with the test inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.

  • Heat Treatment and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 67°C.

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Protein Detection and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using a protein detection method such as Western blotting or mass spectrometry.

    • Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Conclusion

The pyrrolo[3,4-d]pyrimidine scaffold represents a highly adaptable and promising platform for the development of selective kinase inhibitors. As demonstrated, subtle modifications to this core can profoundly influence the selectivity profile, enabling the design of both highly specific and multi-targeted agents. The judicious application of robust experimental methodologies, such as broad-panel in vitro kinase profiling and cellular thermal shift assays, is paramount for the thorough characterization of these inhibitors. This comprehensive understanding of a compound's selectivity is not merely an academic exercise but a critical step in the translation of a promising molecule from the laboratory to the clinic, ultimately impacting patient outcomes.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., K. Al-Malki, J., & El-Sherif, A. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]

  • Traxler, P., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 44(22), 3623–3635. [Link]

  • Plaza-Menacho, I. (2017). RET receptor signaling: Function in development, metabolic disease, and cancer. Journal of Molecular Medicine, 95(8), 817–830. [Link]

  • Wang, H., Yu, Z., Lu, Y., & Chen, Y. (2017). Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution. Oncotarget, 8(61), 103551–103561. [Link]

  • Bauer, S., Meder, S., Lategahn, J., & Rauh, D. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. MedChemComm, 9(2), 304–311. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • Creative Diagnostics. (n.d.). Epidermal Growth Factor Receptor (EGFR) Signaling. [Link]

  • Regua, A. T., Najjar, M., & Lo, H.-W. (2022). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Oncology, 12, 965587. [Link]

  • Radvila, P., Deganutti, G., & Novotná, P. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 3123. [Link]

  • Zhang, Y., Zhang, Y., & Wu, X. (2025). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry. [Link]

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

  • Jorda, R., Havlíček, L., & Šturc, A. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(9), 4476–4493. [Link]

  • Graphviz. (2022). dot. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112–1135. [Link]

  • Ast, J., Stieglitz, B., & St-Germain, J.-R. (2019). Systematic Identification of Oncogenic EGFR Interaction Partners. Cancers, 11(11), 1779. [Link]

  • McCubrey, J. A., Steelman, L. S., & Chappell, W. H. (2012). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1826(1), 170–192. [Link]

  • Stack Overflow. (2014). How to create a cyclic graph using GraphViz DOT? [Link]

  • Kumar, A., Parasuraman, P., & Kumar, S. (2024). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic Chemistry, 142, 106950. [Link]

  • graphviz. (n.d.). User Guide. [Link]

  • Manie, S., Santoro, M., & Fusco, A. (2020). RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer. International Journal of Molecular Sciences, 21(19), 7108. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & K. Al-Malki, J. (2023). (PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. [Link]

  • Arighi, E., Borrello, M. G., & Sariola, H. (2009). Structure and Physiology of the RET Receptor Tyrosine Kinase. Cold Spring Harbor Perspectives in Biology, 1(4), a005571. [Link]

  • Sino Biological. (n.d.). EGFR Signaling Pathway. [Link]

Sources

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